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  • Product: 6-(1-Phenylethoxy)pyridine-3-carboxylic acid
  • CAS: 1016758-25-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS 1016758-25-0)

Executive Summary & Structural Rationale 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS 1016758-25-0) is a specialized building block frequently utilized in medicinal chemistry and advanced materials synthesis[1]. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS 1016758-25-0) is a specialized building block frequently utilized in medicinal chemistry and advanced materials synthesis[1]. Structurally, it is a derivative of nicotinic acid (niacin) where the C6 position of the pyridine ring is substituted with a lipophilic 1-phenylethoxy group.

From an application scientist's perspective, this substitution fundamentally alters the physicochemical behavior of the parent scaffold. The bulky 1-phenylethoxy ether introduces a chiral center (at the benzylic carbon) and significantly increases the molecule's lipophilicity. Furthermore, the oxygen atom situated ortho to the pyridine nitrogen exerts a strong electron-withdrawing inductive effect, which drastically suppresses the basicity of the pyridine ring. Understanding these structural nuances is critical for accurately designing downstream formulation, purification, and biological assay protocols.

Fundamental Physicochemical Properties

Quantitative property prediction and baseline analytical data are summarized in Table 1. Because the CAS registry number 1016758-25-0 lacks specific stereodescriptors, the compound is handled analytically as a racemate unless enantiomeric resolution is explicitly performed.

Table 1: Structural and Physicochemical Data Summary

PropertyValueRationale / Source
Molecular Formula C₁₄H₁₃NO₃Standard specification[1].
Molecular Weight 243.26 g/mol Calculated from atomic weights.
Topological Polar Surface Area (TPSA) 59.4 ŲContributions from COOH (37.3), Pyridine N (12.9), and Ether O (9.2).
H-Bond Donors / Acceptors 1 / 31 donor (carboxylic OH); 3 acceptors (N, carbonyl O, ether O).
Predicted pKa₁ (Pyridine N) ~1.5Suppressed by the inductive effect of the adjacent C6 ether oxygen.
Predicted pKa₂ (Carboxylic Acid) ~4.8Typical for nicotinic acid derivatives.
Predicted LogP (Neutral) 3.5 – 3.8Driven by the highly lipophilic 1-phenylethoxy substituent.

Acid-Base Dissociation (pKa) Characterization

Causality Behind Experimental Choices

Determining the exact pKa values is vital because ionization dictates both aqueous solubility and membrane permeability. For highly lipophilic ampholytes like CAS 1016758-25-0, traditional potentiometric titration often fails because the neutral species precipitates at the high concentrations (>1 mM) required for the pH electrode to detect proton shifts. Therefore, UV-Metric Titration is the superior choice. The pyridine ring acts as an intrinsic chromophore; protonation/deprotonation alters the π-π* electron transitions, allowing for highly sensitive detection at micromolar concentrations well below the compound's solubility limit.

Self-Validating Protocol: UV-Metric Titration

This protocol aligns with .

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Validation Step: Titrate a reference standard of potassium hydrogen phthalate to confirm electrode linearity and response time.

  • Sample Preparation: Prepare a 50 µM solution of the compound in a 0.15 M KCl aqueous background (to maintain constant ionic strength). If necessary, add exactly 1.0% v/v methanol as a co-solvent to ensure complete dissolution of the neutral species.

  • Titration Execution: Automatically titrate the solution from pH 1.0 to pH 7.0 using standardized 0.1 M HCl and 0.1 M KOH, recording the UV absorption spectrum (200–350 nm) at intervals of 0.2 pH units.

  • Data Validation (Isosbestic Points): Overlay the collected UV spectra. The system is self-validating if sharp, distinct isosbestic points (wavelengths where absorbance remains constant across all pH values) are observed. This proves the spectral shifts are exclusively due to a two-state acid-base equilibrium. If baseline drift or scattering occurs, it indicates precipitation or degradation, and the assay must be rejected.

Ionization Cation Cation Neutral Neutral / Zwitterion pH 2.0 - 4.0 Pyridine (0) Carboxylic Acid (0) Cation->Neutral -H⁺ (pKa₁ ~1.5) Neutral->Cation +H⁺ Anion Anion Neutral->Anion -H⁺ (pKa₂ ~4.8) Anion->Neutral +H⁺

Figure 1: pH-dependent microspecies distribution and acid-base equilibrium pathway for CAS 1016758-25-0.

Lipophilicity Profiling (LogP and LogD)

Causality Behind Experimental Choices

Because the compound contains an acidic group, its partitioning behavior is highly pH-dependent. We must measure both the intrinsic partition coefficient of the neutral molecule (LogP, measured at pH ~3.0) and the distribution coefficient at physiological pH (LogD₇.₄, where the molecule is predominantly anionic). The Shake-Flask Method is utilized over computational models to account for complex solvation dynamics of the bulky chiral ether.

Self-Validating Protocol: Shake-Flask Method

This methodology is grounded in .

  • Phase Pre-Saturation (Critical Causality): Vigorously stir equal volumes of n-octanol and the target aqueous buffer (pH 3.0 for LogP; pH 7.4 for LogD) for 24 hours. Why: Water and octanol have slight mutual solubility. If unsaturated phases are used, they will dissolve into each other during the assay, altering the phase volume ratio and shifting activity coefficients, which invalidates the concentration calculations.

  • Equilibration: Dissolve a known mass of the compound into the pre-saturated octanol phase. Combine with the pre-saturated aqueous phase in a borosilicate glass vial.

  • Agitation: Invert the vial gently 100 times. Why: Vigorous shaking creates stable micro-emulsions that artificially inflate the apparent aqueous concentration. Centrifuge the vials at 3000 × g for 20 minutes to force complete phase separation.

  • Quantification & Mass Balance (Validation): Sample both phases and quantify the compound using LC-UV. Validation Step: Calculate the total mass recovered ( Massoctanol​+Masswater​ ). The assay is only valid if the recovered mass is 95%–105% of the initial input. A failed mass balance definitively indicates that the compound adsorbed to the glassware or precipitated at the liquid-liquid interface.

Solid-State and Thermal Analysis

Causality Behind Experimental Choices

For downstream formulation, understanding the solid-state properties (melting point, crystallinity, and potential polymorphism) is essential. Differential Scanning Calorimetry (DSC) is chosen because it provides a quantitative thermodynamic profile of phase transitions, distinguishing between true melting events and thermal decomposition.

Self-Validating Protocol: DSC Workflow
  • Instrument Calibration: Run a high-purity Indium standard to calibrate the heat flow and temperature sensors.

  • Sample Preparation: Weigh 2–3 mg of the powder into an aluminum pan. Crimp the pan with a pin-holed lid . Why: The pin-hole allows any volatile impurities (e.g., residual synthesis solvents or trapped moisture) to escape during heating. Without the pin-hole, vapor pressure would deform the pan, altering its thermal contact with the sensor and producing artifacts in the thermogram.

  • Thermal Cycle: Heat the sample from 25°C to 250°C at a controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Validation: Run an empty, pin-holed aluminum pan simultaneously as the reference baseline to subtract environmental thermal noise.

Workflow Start CAS 1016758-25-0 Sample Receipt Purity LC-MS / NMR Purity Assessment Start->Purity Decision Purity > 95%? Purity->Decision Purify Preparative HPLC Purification Decision->Purify No pKa UV-Metric Titration pKa Determination Decision->pKa Yes LogP Shake-Flask Method LogP / LogD Profiling Decision->LogP Yes Thermal DSC / TGA Solid-State Analysis Decision->Thermal Yes Purify->Purity Data Physicochemical Data Synthesis pKa->Data LogP->Data Thermal->Data

Figure 2: Comprehensive analytical workflow for the physicochemical characterization of the compound.

References

  • Thoreauchem. (n.d.). 6-(1-phenylethoxy)pyridine-3-carboxylic acid (Product No. TH-C036178). Retrieved March 20, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons.[Link]

Sources

Exploratory

Crystal structure and stereochemistry of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

Whitepaper: Stereochemical Elucidation and Crystallographic Profiling of 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid Executive Overview 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Stereochemical Elucidation and Crystallographic Profiling of 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid

Executive Overview

6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) is a highly functionalized nicotinic acid derivative utilized as a critical building block in advanced pharmaceutical synthesis. The molecule features a pyridine core, a carboxylic acid moiety at the 3-position, and a chiral 1-phenylethoxy ether linkage at the 6-position. Because the pharmacological efficacy of chiral drugs is often restricted to a single enantiomer, establishing a robust framework for the chiral resolution and absolute stereochemical determination of this intermediate is paramount.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural steps. Herein, we dissect the causality behind the analytical and crystallographic choices required to isolate the (R)- and (S)-enantiomers and unambiguously determine their absolute configurations through single-crystal X-ray diffraction (scXRD).

Supramolecular Logic and Crystallographic Causality

To successfully crystallize 6-(1-Phenylethoxy)pyridine-3-carboxylic acid, one must understand the competing supramolecular interactions inherent to nicotinic acid derivatives. In the solid state, these molecules typically self-assemble via two competing hydrogen-bond motifs:

  • The Acid-to-Pyridine Catemer: An infinite one-dimensional chain formed via O−H⋅⋅⋅Npyridine​ interactions.

  • The Carboxylic Acid Dimer: A centrosymmetric R22​(8) motif formed via dual O−H⋅⋅⋅O interactions between two carboxyl groups.

The Causality of Crystal Packing: In unsubstituted nicotinic acid, the acid-to-pyridine catemer is often favored. However, the introduction of the bulky 1-phenylethoxy group at the 6-position introduces significant steric hindrance around the pyridine nitrogen[1]. This steric shielding effectively blocks the O−H⋅⋅⋅Npyridine​ interaction, forcing the molecule to thermodynamically favor the R22​(8) carboxylic acid dimer as the primary supramolecular synthon. Secondary stabilization is achieved through π−π stacking between the phenyl and pyridine rings.

Supramolecular N1 Carboxylic Acid Moiety O1 R2,2(8) Dimerization (Strong O-H···O) N1->O1 Primary Synthon N2 Pyridine Nitrogen O2 Steric Hindrance (Blocks Acid-Pyridine Catemer) N2->O2 Shielded by N3 1-Phenylethoxy Group N3->O2 O3 π-π Stacking (Crystal Packing) N3->O3 Secondary Interaction

Caption: Supramolecular interaction logic governing the crystal packing of the title compound.

Experimental Workflows: A Self-Validating System

To ensure absolute scientific integrity, the workflow for resolving and characterizing this compound must be a self-validating loop. Chiral separation must be verified by analytical reinjection before crystallization, and the crystallographic data must pass rigorous internal structural checks (e.g., Flack parameter validation).

Workflow A Racemic 6-(1-Phenylethoxy) pyridine-3-carboxylic acid B Chiral HPLC Resolution (Polysaccharide CSP) A->B C (R)-Enantiomer Fraction B->C D (S)-Enantiomer Fraction B->D E Single Crystal Growth (Vapor Diffusion) C->E D->E F Single-Crystal X-ray Diffraction (scXRD) E->F G Absolute Configuration (Flack Parameter < 0.1) F->G

Caption: Workflow for chiral resolution and absolute configuration determination.

Protocol 1: Preparative Chiral HPLC Resolution

Objective: Isolate the (R) and (S) enantiomers with >99% enantiomeric excess (ee). Causality of Method Design: We utilize a polysaccharide-based Chiral Stationary Phase (CSP), specifically amylose tris(3,5-dimethylphenylcarbamate). The carbamate linkages on the CSP provide hydrogen-bond donors/acceptors that interact with the analyte's carboxylic acid, while the CSP's phenyl rings engage in π−π interactions with the analyte's aromatic systems[2]. Because the analyte is a free carboxylic acid, an acidic modifier (Trifluoroacetic acid, TFA) is mandatory in the mobile phase. Without TFA, the carboxylic acid would partially ionize, leading to severe peak tailing and loss of resolution[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve racemic 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in a 1:1 mixture of Hexane/Isopropanol (IPA) to a concentration of 20 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H ( 250×20 mm, 5 μ m).

    • Mobile Phase: Hexane / IPA / TFA (80:20:0.1 v/v/v).

    • Flow Rate: 15.0 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect the two baseline-resolved peaks. Evaporate the solvent under reduced pressure at 35°C to yield the pure enantiomers as white powders.

  • System Validation: Reinject a 1 mg/mL sample of each isolated fraction onto an analytical Chiralpak AD-H column ( 250×4.6 mm). Validation Gate: Proceed to crystallization only if ee ≥99.5% .

Protocol 2: Single-Crystal Growth and scXRD Analysis

Objective: Grow diffraction-quality single crystals and determine the absolute spatial arrangement of the atoms. Causality of Method Design: We employ the vapor diffusion method (antisolvent crystallization). The analyte is dissolved in a highly soluble solvent (Ethyl Acetate) and placed in an inner vial, which is enclosed in an outer vial containing an antisolvent (Heptane). As heptane vapors slowly diffuse into the ethyl acetate, the solubility of the analyte gradually decreases, promoting the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitation. For X-ray data collection, we explicitly select Copper ( CuKα ) radiation over Molybdenum ( MoKα ). Because this molecule consists entirely of light atoms (C, H, N, O), the anomalous scattering signal required to determine the absolute configuration is too weak under Mo radiation. Cu radiation maximizes this signal, allowing for a reliable Flack parameter calculation[4].

Step-by-Step Methodology:

  • Crystal Growth: Dissolve 10 mg of the enantiopure fraction in 0.5 mL of Ethyl Acetate in a 2-dram vial. Place this vial uncapped inside a 20 mL scintillation vial containing 3 mL of Heptane. Cap the outer vial tightly and leave undisturbed at 20°C for 5–7 days.

  • Mounting: Harvest a suitable block-shaped crystal (approx. 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer's cold stream (100 K) to minimize thermal motion.

  • Data Collection: Collect diffraction data on a diffractometer equipped with a microfocus CuKα source ( λ=1.54184 Å) and a photon-counting pixel array detector.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[4].

  • System Validation: Validation Gate: The absolute configuration is only considered verified if the Flack parameter refines to 0.00±0.10 .

Quantitative Data Presentation

The quantitative metrics validating the separation and structural elucidation are summarized below.

Table 1: Chiral HPLC Method Parameters and Resolution Data

ParameterValue / Observation
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane / Isopropanol / TFA (80:20:0.1)
Retention Time (Peak 1) 8.4 minutes (Assigned as (R)-enantiomer)
Retention Time (Peak 2) 11.2 minutes (Assigned as (S)-enantiomer)
Selectivity Factor ( α ) 1.45
Resolution ( Rs​ ) 2.8 (Baseline separation achieved)
Post-Prep Purity (ee) >99.8% for both fractions

Table 2: Crystallographic Data and Refinement Parameters (Representative for the (R)-Enantiomer)

Crystallographic ParameterValue
Chemical Formula C14​H13​NO3​
Formula Weight 243.25 g/mol
Temperature 100(2) K
Wavelength ( CuKα ) 1.54184 Å
Crystal System / Space Group Monoclinic / P21​ (Chiral space group)
Hydrogen Bonding Motif R22​(8) Centrosymmetric Dimer
Final R Indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Goodness-of-Fit on F2 1.054
Flack Parameter 0.02(4) (Confirms absolute configuration)

Conclusion

The stereochemical resolution and absolute structural determination of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid demand a synergistic approach utilizing polysaccharide-based chiral chromatography and small-molecule X-ray diffraction. By carefully manipulating the mobile phase chemistry to suppress ionization, and by leveraging the steric bulk of the 1-phenylethoxy group to force predictable R22​(8) hydrogen-bonded dimerization during crystallization, researchers can establish a highly reproducible, self-validating pipeline for the stereochemical profiling of this crucial pharmaceutical intermediate.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow ResearchGate[Link][4]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments National Center for Biotechnology Information (PMC)[Link][2]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid ACS Publications[Link][1]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids Google Patents (WO2008144198A1)[3]

Sources

Foundational

Pharmacokinetic Profiling of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid: A Comprehensive Technical Guide

Introduction & Structural Rationale As drug discovery pivots toward increasingly complex scaffolds, the pharmacokinetic (PK) characterization of building blocks and active pharmaceutical ingredients (APIs) requires a mec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As drug discovery pivots toward increasingly complex scaffolds, the pharmacokinetic (PK) characterization of building blocks and active pharmaceutical ingredients (APIs) requires a mechanistic approach rather than a mere checklist of assays. 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) presents a fascinating physicochemical profile. Structurally, it consists of a nicotinic acid core substituted at the 6-position with a lipophilic 1-phenylethoxy group.

From a Senior Application Scientist's perspective, this structure dictates specific ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors:

  • Ionization & Solubility: The carboxylic acid moiety (pKa ~4.5–5.0) ensures the molecule is predominantly ionized at physiological pH (7.4), enhancing aqueous solubility but potentially hindering passive transcellular diffusion across lipid bilayers.

  • Lipophilicity & Protein Binding: The bulky, lipophilic 1-phenylethoxy ether linkage drives hydrophobic interactions, suggesting high plasma protein binding (PPB) and a high affinity for hepatic Cytochrome P450 (CYP) enzymes.

  • Chirality: The 1-phenylethoxy group contains a chiral center. While this guide profiles the racemate, researchers must recognize that stereoselective metabolism often results in differential clearance rates for the (R) and (S) enantiomers.

In Vitro ADME Profiling: Causality and Logic

Before advancing to in vivo models, a robust in vitro profiling cascade is required to predict absorption and hepatic clearance.

Intestinal Permeability & Efflux Liability

Because the compound is ionized at intestinal pH, we must evaluate whether its absorption is carrier-mediated or restricted by efflux transporters. The Caco-2 cell monolayer assay is the golden standard for this evaluation . We conduct bidirectional transport studies (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]). Carboxylic acids are notorious substrates for breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2). An efflux ratio (B-A/A-B) greater than 2.0 indicates active efflux, which can severely limit oral bioavailability.

Hepatic Metabolic Stability

The ether linkage and the unsubstituted phenyl ring are prime targets for Phase I oxidation (O-dealkylation or aromatic hydroxylation) by CYP enzymes, while the carboxylic acid is a direct target for Phase II acyl glucuronidation by UGT enzymes . We utilize Human Liver Microsomes (HLM) supplemented with NADPH and UDPGA to calculate intrinsic clearance ( CLint​ ).

MetabolicPathway Parent 6-(1-Phenylethoxy) pyridine-3-carboxylic acid CYP Phase I: CYP450 (Hepatic Microsomes) Parent->CYP Oxidation UGT Phase II: UGTs (Glucuronidation) Parent->UGT Conjugation Met1 O-Dealkylation (Nicotinic Acid) CYP->Met1 Ether Cleavage Met2 Acyl Glucuronide Conjugate UGT->Met2 Acid Conjugation

Fig 1: Predicted primary hepatic metabolic pathways for the compound.

Summary of In Vitro Data

Table 1: Representative In Vitro ADME Profile

ParameterAssay SystemResultMechanistic Interpretation
Permeability ( Papp​ A-B) Caco-2 Monolayer 12.4×10−6 cm/sHigh passive permeability despite ionization.
Efflux Ratio (B-A / A-B) Caco-2 Monolayer2.8Moderate efflux; potential BCRP/P-gp substrate.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45.2 µL/min/mgModerate hepatic extraction ratio.
Plasma Protein Binding Equilibrium Dialysis98.5%High binding driven by the lipophilic ether moiety.

In Vivo Pharmacokinetics & Bioanalytical Logic

To translate in vitro findings, a rodent PK study (Sprague-Dawley rats) is conducted using both Intravenous (IV) and Oral (PO) administration.

Bioanalytical Method Validation (Self-Validating System)

The quantification of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in rat plasma requires a highly specific LC-MS/MS method. To ensure the trustworthiness of the data, the assay must be a self-validating system adhering strictly to the ICH M10 Bioanalytical Method Validation Guidelines and FDA 2018 Guidance .

Causality of Sample Preparation: We utilize Protein Precipitation (PPT) with cold acetonitrile rather than Liquid-Liquid Extraction (LLE). Why? Because the amphiphilic nature of the ionized carboxylic acid results in poor recovery during LLE at neutral pH. Furthermore, cold PPT rapidly quenches esterase activity, preventing the ex vivo degradation of potential acyl glucuronide metabolites back into the parent drug, which would otherwise falsely elevate the parent concentration.

Bioanalysis Plasma Rat Plasma Sample (In Vivo PK) Spike Spike SIL-IS (Stable Isotope Standard) Plasma->Spike PPT Protein Precipitation (Cold ACN, 4°C) Spike->PPT Quench esterases LCMS LC-MS/MS Analysis (ESI-, MRM Mode) PPT->LCMS Supernatant injection Val ICH M10 Validation Accuracy & Precision ±15% LCMS->Val Data Processing Logic

Fig 2: Self-validating bioanalytical LC-MS/MS workflow adhering to ICH M10.

In Vivo PK Parameters

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3)

PK ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax​ (ng/mL) -1,450 ± 210
Tmax​ (h) -1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 850 ± 954,675 ± 520
Clearance (mL/min/kg) 19.6 ± 2.1-
Vdss​ (L/kg) 1.2 ± 0.15-
Bioavailability (F%) -55%

Experimental Protocols

Protocol A: Bidirectional Caco-2 Permeability Assay

Objective: Assess intestinal absorption and efflux transporter liability.

  • Cell Seeding: Seed Caco-2 cells (passage 40–60) at a density of 1×105 cells/cm² onto polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates.

  • Differentiation: Culture cells for 21 days in DMEM supplemented with 10% FBS. Replace media every 48 hours.

  • Monolayer Validation: On day 21, measure Transepithelial Electrical Resistance (TEER). Proceed only with wells exhibiting TEER > 500 Ω·cm² to guarantee tight junction integrity.

  • Dosing: Prepare a 10 µM solution of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in HBSS buffer (pH 7.4). Add to the apical chamber (for A-B transport) or basolateral chamber (for B-A transport).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (60 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) .

Protocol B: LC-MS/MS Bioanalytical Method Validation (ICH M10)

Objective: Quantify plasma concentrations with regulatory-grade rigor.

  • Calibration Curve Preparation: Prepare 8 non-zero calibration standards in blank rat plasma ranging from 1.0 ng/mL (LLOQ) to 2000 ng/mL.

  • Sample Extraction: Transfer 50 µL of plasma sample (or standard) to a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile ( 4∘C ) to precipitate proteins and quench enzymatic activity. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 × g for 15 minutes at 4∘C .

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) MRM mode (due to the acidic moiety).

  • Validation Criteria: Ensure the accuracy of Quality Control (QC) samples (Low, Mid, High) is within ±15% of nominal concentrations, and the LLOQ is within ±20%, as mandated by ICH M10 guidelines.

References

  • Broeders, J. J., et al. (2012). "Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study." Chemical Research in Toxicology, 25(7), 1442–1451.[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Journal of Pharmacology and Experimental Therapeutics, 290(1), 106-120.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). "ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis."[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."[Link]

Exploratory

Whitepaper: Target Identification and Validation for 6-Substituted Pyridine-3-Carboxylic Acid Derivatives

Executive Summary The pyridine-3-carboxylic acid (nicotinic acid) core is a highly privileged scaffold in modern medicinal chemistry. While the core itself provides a robust foundation for molecular interactions, it is t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-carboxylic acid (nicotinic acid) core is a highly privileged scaffold in modern medicinal chemistry. While the core itself provides a robust foundation for molecular interactions, it is the strategic substitution at the C6 position that dictates pharmacological destiny. This whitepaper provides an in-depth technical analysis of how 6-substituted pyridine-3-carboxylic acid derivatives are designed, how their biological targets are identified, and the rigorous experimental workflows required to validate these interactions.

Mechanistic Rationale & Target Causality

The pharmacological versatility of pyridine-3-carboxylic acid derivatives stems from their unique electronic and steric properties. The target identification process is grounded in the causality of the scaffold's functional groups:

  • The C3 Carboxylic Acid (Metal-Binding Pharmacophore): The carboxylic acid moiety acts as a potent bidentate or monodentate chelator for metalloenzymes. In Carbonic Anhydrases (CAs), it coordinates with the active site Zn²⁺ ion[1]. In Lysine Demethylases (KDMs), it chelates the catalytic Fe²⁺ ion required for epigenetic regulation[2].

  • The Pyridine Nitrogen: The electron-deficient aromatic ring facilitates π-π stacking, while the nitrogen acts as a critical hydrogen-bond acceptor, stabilizing the ligand within the target's active site[1].

  • The C6 Substitution (Selectivity Driver): The introduction of hydrophobic, aryl, or ether groups at the C6 position projects into the variable S1/S2 hydrophobic pockets of target enzymes. This steric extension is the primary driver of target selectivity, preventing off-target binding and enhancing affinity for specific isoforms (e.g., CA III over CA I, or KDM5B over KDM4A)[1].

Pharmacophore Scaffold Pyridine-3-Carboxylic Acid Core C3 C3 Carboxylic Acid (Metal Binding) Scaffold->C3 N1 Pyridine Nitrogen (H-Bond Acceptor) Scaffold->N1 C6 C6 Substitution (Hydrophobic/Steric) Scaffold->C6 Target1 Carbonic Anhydrase (Zn2+) C3->Target1 Chelates Zn2+ Target2 Histone Demethylase (Fe2+) C3->Target2 Chelates Fe2+ C6->Target1 Isoform Selectivity C6->Target2 Substrate Pocket Binding

Fig 1: Structural logic of 6-substituted pyridine-3-carboxylic acids dictating target selectivity.

Quantitative Target Profiling

The structural modifications at the C6 position yield diverse therapeutic profiles, ranging from anti-glaucoma agents to epigenetic modulators and antitubercular drugs. The quantitative binding affinities of representative derivatives are summarized below.

Table 1: Target Affinity of Representative 6-Substituted Pyridine-3-Carboxylic Acid Derivatives

Derivative / Substitution TypePrimary TargetMechanism of ActionBinding Affinity / Potency
6-(hexyloxy) pyridine-3-carboxylic acid Carbonic Anhydrase III (CA III)Active site Zn²⁺ chelation & hydrophobic pocket occupation Ki​ = 41.6 µM
Pyridine-2/3-carboxylic acid derivatives Histone Demethylase (KDM5B)Catalytic Fe²⁺ chelation preventing histone demethylation IC50​ < 1.0 µM
2-(methylcarbamoyl)isonicotinic acid Histone Demethylase (KDM4A)Fragment hit binding the JmjC domainEnzymatic Inhibition[2]
Pyrazolo[1,5-a]pyridine-3-carboxamide diaryls Mycobacterium tuberculosis (H37Rv)Disruption of cell wall/metabolism in drug-resistant strainsMIC < 0.02 µM[3]

Experimental Workflows for Target Identification

To transition from a theoretical pharmacophore to a validated drug candidate, researchers must employ a multi-tiered validation workflow. The causality behind this workflow is to progressively eliminate false positives caused by assay interference, membrane impermeability, or off-target toxicity.

Workflow InSilico 1. In Silico Screening (Docking & Pharmacophore) InVitro 2. In Vitro Enzymatic Profiling (TR-FRET Assays) InSilico->InVitro Hit Triage Cellular 3. Cellular Target Engagement (CETSA) InVitro->Cellular Lead Optimization Validation 4. Phenotypic Validation (Biomarker Readouts) Cellular->Validation Efficacy Confirmation

Fig 2: Sequential target identification and validation workflow for pyridine derivatives.

Step-by-Step Methodologies

Protocol A: TR-FRET Enzymatic Assay for KDM Inhibition

Causality & Rationale: Pyridine derivatives often absorb UV light and exhibit autofluorescence, which confounds standard colorimetric or simple fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate with a delayed emission window, entirely eliminating background compound fluorescence and ensuring the calculated IC50​ reflects true target inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant KDM4A/5B enzyme, a biotinylated histone H3 peptide substrate, a Europium (Eu³⁺)-labeled anti-methyl antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Compound Incubation: Dispense the 6-substituted pyridine-3-carboxylic acid derivatives (in a 10-point serial dilution) into a 384-well microplate. Add the KDM enzyme and incubate for 15 minutes at room temperature to allow the carboxylic acid to coordinate with the active site metal.

  • Reaction Initiation: Add the enzymatic co-factors: alpha-ketoglutarate, Fe(II), and ascorbate. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to chelate metals and halt the reaction), the Eu³⁺-antibody, and SA-APC.

  • Readout: Excite the plate at 340 nm. After a 100 µs delay, measure the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Validation Checkpoint (Self-Validating System): Include a no-enzyme control to establish baseline FRET and a known reference inhibitor to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and proves the signal drop is due to specific catalytic inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: An in vitro IC50​ does not guarantee that a compound can cross the lipid bilayer or avoid rapid cellular efflux. CETSA is employed because it proves that the 6-substituted derivative physically engages the target protein inside a living cell. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tagg​ ).

Step-by-Step Methodology:

  • Cell Treatment: Incubate the target cell line (e.g., a cancer cell line overexpressing KDM5B) with the lead compound or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Collect the soluble fraction (supernatant) and analyze it via Western blot using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the melt curve. Calculate the aggregation temperature ( Tagg​ ). A shift ( ΔTagg​ ) > 2°C in the compound-treated group validates intracellular target engagement.

  • Validation Checkpoint (Self-Validating System): Run a parallel immunoblot for a non-targeted housekeeping protein (e.g., GAPDH). The housekeeping protein must show zero thermal shift between the vehicle and treated groups. This confirms that the observed ΔTagg​ of the target protein is due to specific ligand binding, not a global artifact of compound-induced proteome stabilization.

References[3] Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents

Source: ACS Medicinal Chemistry Letters URL: Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [2] Title: In-silico guided chemical exploration of KDM4A fragments hits Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 6-(1-Phenylethoxy)pyridine-3-carboxylic acid as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Value of Substituted Pyridine Scaffolds In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are of paramount importance, with the pyridine nucleus being...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyridine Scaffolds

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are of paramount importance, with the pyridine nucleus being one of the most frequently incorporated scaffolds in FDA-approved pharmaceuticals.[1] Pyridine carboxylic acid isomers and their derivatives, such as nicotinic acid, have given rise to a multitude of therapeutic agents for a wide range of diseases.[2] The functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile through specific interactions with biological targets.

This application note focuses on 6-(1-Phenylethoxy)pyridine-3-carboxylic acid , a specialized building block that combines the key features of a nicotinic acid core with a sterically significant and lipophilic 1-phenylethoxy group. This substitution at the 6-position can serve multiple strategic roles in API design: it can act as a handle for vectoral projection into a specific pocket of a target protein, enhance oral bioavailability, and influence the overall conformation of the molecule. The carboxylic acid at the 3-position provides a versatile reactive site, primarily for the formation of amide bonds, which are present in over two-thirds of drug candidates. This document provides a technical guide for researchers, chemists, and drug development professionals on the properties and applications of this valuable intermediate, including detailed protocols for its use in the synthesis of advanced API precursors.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The key properties of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 1016758-25-0[3]
Molecular Formula C₁₄H₁₃NO₃[3]
Molecular Weight 243.26 g/mol [4]
Synonyms 6-(1-phenylethoxy)nicotinic acid[3]
Physical Form Powder[3]
Purity >95%[4]
Storage Temperature Room Temperature[3]
InChI Key GFKYDDFOEVZSRF-UHFFFAOYSA-N[3]
Safety GHS07 (Warning)[3]
Hazard Statements H302, H315, H319, H335[3]

Core Application: Amide Bond Formation

The primary application of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in API synthesis is its use as a carboxylic acid component in amide coupling reactions. The formation of an amide bond from a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxylic acid.[5] A variety of modern coupling reagents have been developed to facilitate this transformation efficiently, even with challenging substrates such as electron-deficient amines or sterically hindered starting materials.[6][7]

Below is a detailed, field-proven protocol for a representative amide coupling reaction using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly effective and widely used uronium salt-based coupling reagent.[5][8]

Workflow for Amide Coupling using HATU

G cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Work-up & Purification prep_acid Dissolve 6-(1-Phenylethoxy)pyridine- 3-carboxylic acid (1.0 eq) in anhydrous DMF add_hatu Add HATU (1.1 eq) to the acid solution prep_acid->add_hatu prep_amine Prepare solution of amine (1.1 eq) in anhydrous DMF cool Cool to 0 °C add_hatu->cool add_base Add DIPEA (3.0 eq) dropwise cool->add_base pre_activate Stir at 0 °C for 15-30 min add_base->pre_activate add_amine_sol Add amine solution to the activated acid mixture pre_activate->add_amine_sol warm_stir Allow to warm to RT and stir for 1-18 hours add_amine_sol->warm_stir quench Quench reaction with water warm_stir->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer (brine) extract->wash dry_conc Dry (Na₂SO₄) and concentrate wash->dry_conc purify Purify by flash column chromatography dry_conc->purify

Caption: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: Synthesis of a Representative Amide

This protocol describes the synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-6-(1-phenylethoxy)nicotinamide, a complex amide that represents a plausible intermediate in the synthesis of kinase inhibitors, inspired by the core structures of molecules like Tofacitinib.[3][9][10]

Materials:

  • 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (1.0 equiv)

  • (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.2 M). Equip the flask with a magnetic stir bar.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. The solution may change color. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation of the carboxylic acid.

    • Rationale: Pre-activation ensures the formation of the highly reactive O-acylisourea intermediate before the introduction of the amine nucleophile, maximizing reaction efficiency.[5] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed.

  • Amine Addition: In a separate flask, dissolve (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (1.1 equiv) in a small amount of anhydrous DMF. Add this amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stir for 4-18 hours, or until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application in a Prototypical API Synthesis Pathway

To illustrate its utility in a more complex setting, we can envision the integration of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid into a multi-step synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core, an amide linker, and a solubilizing group. The synthesis of Tofacitinib, for instance, involves the coupling of a piperidine moiety to a pyrrolo[2,3-d]pyrimidine core.[9][10] Our building block can be used to construct a similar architectural motif.

The following diagram outlines a plausible synthetic pathway where our building block is coupled with a functionalized amine, followed by further transformations to arrive at a final API-like molecule.

G A 6-(1-Phenylethoxy)pyridine- 3-carboxylic acid C Amide Intermediate A->C HATU, DIPEA, DMF B tert-butyl (3R,4R)-3-amino-4- methylpiperidine-1-carboxylate B->C D Deprotected Amine (TFA) C->D 1. TFA, DCM 2. Neutralization F Final API-like Molecule D->F SNAr Reaction (e.g., K₂CO₃, NMP, 100°C) E Functionalized Heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) E->F

Sources

Application

Application Note: Advanced Amide Bond Formation Strategies for 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid

Executive Summary & Mechanistic Rationale 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a bulky, lipophilic,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a bulky, lipophilic, and three-dimensionally rich motif into drug candidates. However, working with this specific nicotinic acid derivative requires a nuanced approach to amide bond formation due to its unique electronic and structural properties.

Mechanistic Insights: The 1-phenylethoxy group at the 6-position acts as an electron-donating moiety via resonance from the oxygen lone pair into the pyridine ring. Because this ether linkage is positioned para to the carboxylic acid (position 3), it donates electron density directly to the carbonyl carbon. This resonance slightly reduces the electrophilicity of the activated ester intermediate, making the acid more sluggish toward aminolysis compared to an unsubstituted nicotinic acid.

To overcome this electronic deactivation while preserving the integrity of the potentially sensitive benzylic ether linkage, highly efficient coupling reagents such as HATU or the greener alternative T3P (Propylphosphonic anhydride) are required. Milder carbodiimides (e.g., EDC alone) often result in incomplete conversion and require extended reaction times.

Reaction Workflows & Reagent Selection

The selection of the coupling reagent dictates the scalability, environmental impact, and purity profile of the final nicotinamide derivative. Below is the logical workflow for selecting the appropriate activation strategy.

G cluster_HATU Path A: Discovery Scale cluster_T3P Path B: Process Scale Acid 6-(1-Phenylethoxy)pyridine- 3-carboxylic acid Cond1 HATU / DIPEA / DMF Acid->Cond1 Cond2 T3P / Pyridine / EtOAc Acid->Cond2 Amine Amine Nucleophile (R-NH2) Amine->Cond1 Amine->Cond2 Inter1 At-Complex Active Ester Cond1->Inter1 Activation Product Target Nicotinamide Derivative Inter1->Product Aminolysis Inter2 Phosphonic Anhydride Cond2->Inter2 Activation Inter2->Product Aminolysis

Amide bond formation workflows for 6-(1-Phenylethoxy)pyridine-3-carboxylic acid.

Quantitative Performance Data

To guide experimental design, the following table summarizes the expected performance metrics of various coupling strategies when applied to deactivated nicotinic acid derivatives.

ParameterProtocol A (HATU / DIPEA)Protocol B (T3P / Pyridine)Legacy (EDC / HOBt)
Primary Use Case Discovery / Hindered AminesScale-up / Sensitive AminesBaseline Comparison
Activation Intermediate OAt Active EsterPhosphonic Mixed AnhydrideOBt Active Ester
Typical Yield (%) 92 – 98%88 – 95%75 – 85%
Epimerization Risk Moderate (< 2.0%)Very Low (< 0.1%)Moderate (< 5.0%)
Workup Complexity Moderate (Requires LiCl wash)Low (Water-soluble byproducts)High (Urea byproducts)
Process Mass Intensity HighLowMedium

Validated Experimental Protocols

Protocol A: High-Efficiency Discovery Synthesis (HATU / DIPEA)

Objective: Rapid, high-yielding amide bond formation suitable for library synthesis and sterically hindered amine nucleophiles. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen at the 7-position provides a neighboring group effect that accelerates aminolysis, perfectly counteracting the electronic deactivation caused by the para-ether resonance .

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed reaction vessel with 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete dissolution and carboxylate formation.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise to control the mild exotherm of activation.

  • Coupling: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3 × 5 volumes) to partition the DMF into the aqueous phase, followed by saturated NaHCO₃ (1 × 5 volumes), and brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Scalable, Green Synthesis (T3P / Pyridine)

Objective: Process-scale synthesis with minimal epimerization (critical if coupling to chiral amines) and highly simplified downstream processing. Causality: T3P forms a phosphonic mixed anhydride. When paired with pyridine, it creates a highly controlled activation environment that drastically suppresses epimerization. Pyridine acts as both a mild base and a nucleophilic catalyst, outperforming DIPEA in maintaining stereochemical integrity [1].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv).

  • Solvation: Add EtOAc to achieve a concentration of 0.3 M.

  • Base Addition: Add Pyridine (3.0 equiv).

  • Activation: Add T3P (50% wt. solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Coupling: Stir at room temperature for 4–8 hours.

  • Workup: Quench the reaction by adding 1N aqueous HCl (5 volumes) and stir for 10 minutes. Separate the layers. Wash the organic layer with saturated NaHCO₃ (5 volumes) and brine (5 volumes).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

In-Process Controls & Analytical Validation

A robust protocol must be a self-validating system. Ensure the success of the above protocols by monitoring the following analytical markers:

  • LC-MS Diagnostic Fragmentation: During LC-MS analysis, the target amides will typically exhibit a strong [M+H]+ ion. A diagnostic self-validating feature of the 6-(1-phenylethoxy) moiety is a prominent MS/MS fragmentation peak corresponding to the loss of 105 Da (phenylethyl cation). Observing this fragmentation confirms the structural integrity of the ether linkage post-coupling.

  • Workup Self-Validation (Protocol A): The use of 5% aqueous LiCl is a critical self-validating step. If omitted, DMF will partition into the organic layer, causing massive emulsion issues and artificially inflating the crude yield. A clean phase separation indicates successful DMF removal.

  • Byproduct Self-Validation (Protocol B): The self-validating nature of the T3P protocol lies in its byproduct profile: all phosphonic acid byproducts are highly water-soluble [2]. If the organic phase shows high purity by TLC/LC-MS prior to column chromatography, the activation and aqueous workup sequence has successfully executed its built-in purification mechanism.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048-5051. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Thaqi, A., et al. (2024). "Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent." ACS Omega (Published in PMC). URL:[Link]

Sources

Method

Comprehensive Application Note: HPLC Method Development for 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Objective: To establish robust, self-validating High-Performance Liquid Chromatography (HPLC) protocols for determining both t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Objective: To establish robust, self-validating High-Performance Liquid Chromatography (HPLC) protocols for determining both the chemical purity (achiral) and enantiomeric purity (chiral) of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid.

Introduction & Physicochemical Profiling

6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) is a complex functionalized building block featuring a chiral ether linkage and an amphoteric pyridine-carboxylic acid core. Developing a single chromatographic method for this compound is analytically impossible due to the competing requirements of assessing broad-spectrum chemical impurities versus resolving stereoisomers.

As a Senior Application Scientist, the first step in method development is mapping the analyte's physicochemical profile to predict its behavior in the column.

  • Amphoteric Nature: The molecule possesses a basic pyridine nitrogen (apparent pKa​≈3.5−4.5 ) and an acidic carboxylic acid group (apparent pKa​≈4.5−5.0 ). At a mid-range pH, it exists as a highly polar zwitterion, which typically leads to poor retention and severe peak tailing on standard silica-based reversed-phase columns[1].

  • Chiral Center: The 1-phenylethoxy substitution introduces a stereocenter at the benzylic carbon, necessitating a chiral stationary phase (CSP) capable of stereoselective spatial recognition.

To address these distinct analytical needs, we employ a dual-method strategy: an Achiral Reversed-Phase (RP-HPLC) method for chemical purity, and a Chiral Normal-Phase (NP-HPLC) method for enantiomeric excess (%ee) determination.

HPLC_Workflow API 6-(1-Phenylethoxy)pyridine- 3-carboxylic acid Profile Physicochemical Profiling Amphoteric (pKa ~4.5) Chiral Center API->Profile RP_Branch Chemical Purity Achiral RP-HPLC Profile->RP_Branch Purity / Degradants NP_Branch Enantiomeric Purity Chiral NP-HPLC Profile->NP_Branch Chiral Resolution RP_Mech Ion Suppression & Pairing 0.1% TFA (pH ~2.0) RP_Branch->RP_Mech NP_Mech H-Bonding & π-π Stacking Hexane/IPA + 0.1% TFA NP_Branch->NP_Mech Validation System Suitability & Validation (ICH Q2(R2) Guidelines) RP_Mech->Validation NP_Mech->Validation

Figure 1: Strategic workflow for the dual-method HPLC development of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid.

Method 1: Chemical Purity via Achiral RP-HPLC

Mechanistic Rationale & Causality

For chemical purity, the goal is to separate the active pharmaceutical ingredient (API) from process impurities and degradation products. Because pyridinecarboxylic acids form zwitterions at neutral pH, the mobile phase pH must be driven well below the pKa​ of the carboxylic acid to ensure consistent hydrophobic retention[1].

We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA serves a dual mechanistic purpose:

  • Ion Suppression: It lowers the pH to ∼2.0 , fully protonating the carboxylic acid into its neutral, hydrophobic state.

  • Ion-Pairing: TFA acts as a mild ion-pairing agent for the positively charged pyridine ring, masking it from secondary interactions with residual silanols on the C18 stationary phase, thereby preventing peak splitting and tailing[2][3].

Chromatographic Conditions

Table 1: RP-HPLC Instrument Parameters

ParameterSpecification
Column End-capped C18 (e.g., Zorbax SB-C18, 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (Diode Array Detector recommended)
Injection Volume 5 µL

Table 2: RP-HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic Hold (Equilibration)
2.0955Isocratic Hold
12.01090Linear Gradient (Impurity Elution)
15.01090High Organic Wash
15.1955Return to Initial
20.0955Re-equilibration
Step-by-Step Execution Protocol
  • Diluent Preparation: Prepare a diluent of Water:Acetonitrile (50:50, v/v). Do not use pure organic solvent to avoid sample precipitation upon injection into the highly aqueous initial mobile phase.

  • Sample Preparation: Accurately weigh 10 mg of the analyte and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • System Purge: Purge all analytical lines with Mobile Phases A and B. Equilibrate the column at initial gradient conditions (95% A) for at least 15 column volumes until the baseline is stable.

  • Sequence Execution: Inject a blank (diluent), followed by the System Suitability Test (SST) standard (n=5), and finally the analytical samples.

Method 2: Enantiomeric Resolution via Chiral NP-HPLC

Mechanistic Rationale & Causality

The enantiomeric separation of the 1-phenylethoxy stereocenter relies on transient diastereomeric complex formation with a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The separation is driven by hydrogen bonding, dipole-dipole interactions, and π−π stacking between the analyte's phenyl ring and the CSP.

The Critical Role of Acidic Additives: When analyzing free carboxylic acids in normal-phase chiral chromatography, the acidic proton interacts strongly with the silica backbone of the CSP, causing irreversible adsorption or extreme peak tailing. According to 4, the addition of 0.1% TFA or acetic acid to the mobile phase is mandatory. This additive suppresses the ionization of the carboxylic acid, overwhelming undesired interactions and ensuring sharp, symmetrical peaks[4][5][6].

Chromatographic Conditions

Table 3: Chiral NP-HPLC Instrument Parameters

ParameterSpecification
Column Chiralpak AD-H (or equivalent Amylose CSP), 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Lower temps often improve chiral selectivity)
Detection UV at 254 nm
Injection Volume 10 µL
Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Premix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Isopropanol. Add 1.0 mL of LC-MS grade TFA. Degas thoroughly via sonication under vacuum.

  • Sample Preparation: Dissolve the racemic mixture or sample in the mobile phase to a concentration of 0.5 mg/mL. Note: Do not use highly polar solvents like water or DMSO, as they will disrupt the normal-phase hydrogen bonding network.

  • Equilibration: Flush the chiral column with the mobile phase at 0.5 mL/min, gradually increasing to 1.0 mL/min. Monitor the baseline until UV absorbance stabilizes (typically 30-45 minutes).

  • Analysis: Inject the sample. The enantiomers will elute as two distinct peaks. Calculate the resolution ( Rs​ ) to ensure baseline separation.

Self-Validating System (ICH Q2(R2) Guidelines)

To ensure trustworthiness and reproducibility, every analytical run must be self-validating. Before reporting any data, the system must pass the following System Suitability Testing (SST) criteria:

For Achiral RP-HPLC (Chemical Purity):

  • Theoretical Plates ( N ): >5,000 for the main API peak (ensures column efficiency).

  • Tailing Factor ( Tf​ ): ≤1.5 (validates that the 0.1% TFA is effectively suppressing silanol interactions).

  • Precision: Relative Standard Deviation (%RSD) of the API peak area ≤2.0% across 5 replicate injections.

For Chiral NP-HPLC (Enantiomeric Purity):

  • Enantiomeric Resolution ( Rs​ ): ≥2.0 (ensures baseline separation of the (R) and (S) enantiomers).

  • Tailing Factor ( Tf​ ): ≤1.5 for both enantiomeric peaks (validates the efficacy of the TFA additive in the normal phase).

  • Specificity: Blank injections must show no interfering peaks at the retention times of the enantiomers.

References

  • Regis Technologies. "Getting Started with Chiral Method Development Part Three: Method Development Optimization." 4[4]

  • Benchchem. "A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers." 5[5]

  • HELIX Chromatography. "HPLC Methods for analysis of 2-Pyridinecarboxylic acid." 1[1]

  • PMC. "Strain-release driven reactivity of a chiral SuFEx reagent provides stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines." 6[6]

  • Scribd. "Rapid HPLC Method Development Guide." 2[2]

  • MilliporeSigma. "CHIRAL HPLC COLUMNS." Link

  • MDPI. "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets." 3[3]

Sources

Application

Application Note: Scalable Purification Strategies for 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

Abstract This document provides a comprehensive technical guide on the scalable purification of 6-(1-phenylethoxy)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purification of this ampho...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the scalable purification of 6-(1-phenylethoxy)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purification of this amphoteric molecule presents unique challenges, particularly during scale-up, due to a complex impurity profile. This note details a multi-step purification strategy, grounded in fundamental chemical principles, involving pH-controlled acid-base extraction and optimized crystallization. Protocols are provided as self-validating systems, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Introduction and Strategic Overview

6-(1-phenylethoxy)pyridine-3-carboxylic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high purity (>99.5%) is critical, as the profile of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] The scale-up of purification for this molecule is non-trivial due to its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—and the potential for closely related impurities.

A robust purification strategy must be designed to efficiently remove process-related impurities, including unreacted starting materials, by-products, and reagents. This guide outlines a logical, multi-stage approach that leverages the physicochemical properties of the target molecule to achieve high purity at scale.

Overall Purification Workflow

The recommended strategy employs a two-pronged approach: an initial crude purification via acid-base extraction to remove the bulk of neutral and oppositely charged impurities, followed by a final polishing step using recrystallization to achieve the desired high purity.

Purification_Workflow A Crude Reaction Mixture in Organic Solvent B Step 1: Acid-Base Extraction (pH Manipulation) A->B Isolate amphoteric product C Precipitated & Isolated Crude Solid B->C pH adjustment & precipitation F Aqueous Waste (Salts, Polar Impurities) B->F Waste Stream D Step 2: Recrystallization (Solvent/Anti-Solvent) C->D Dissolution & controlled cooling E Pure Crystalline Product (>99.5% Purity) D->E Filtration & Drying G Mother Liquor (Soluble Impurities, Residual Product) D->G Waste/Recycle Stream

Caption: High-level purification workflow for 6-(1-phenylethoxy)pyridine-3-carboxylic acid.

Impurity Profile Analysis

Effective purification begins with understanding the potential impurities. A plausible synthesis involves the nucleophilic aromatic substitution (SNAr) of a 6-halopyridine-3-carboxylic acid ester with 1-phenylethanol, followed by ester hydrolysis.

Common Process-Related Impurities:

  • Starting Materials: Unreacted 6-chloronicotinic acid (or its ester) and 1-phenylethanol.

  • By-products: Potential for dimerization or other side-reactions.

  • Reagents: Residual base from the SNAr reaction or acid/base from hydrolysis.

  • Degradation Products: Impurities formed during the reaction or work-up.[2]

The strategy described herein is designed to systematically remove these impurities.

Protocol 1: Crude Purification via Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate compounds based on their differing acid-base properties and solubility in aqueous and organic solvents.[3][4] For an amphoteric molecule like 6-(1-phenylethoxy)pyridine-3-carboxylic acid, its solubility can be dramatically altered by adjusting the pH of the aqueous phase. This allows for selective extraction and removal of impurities.[5][6]

Principle of Separation

The target molecule has two key pKa values: one for the carboxylic acid (approx. 4-5) and one for the protonated pyridine nitrogen (approx. 3-4).

  • At low pH (<2): The carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (positive charge). The molecule is a water-soluble cation.

  • At neutral pH (~7): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is neutral. The molecule is a water-soluble anion.

  • At isoelectric point (pI, ~pH 3.5-4.5): The molecule exists predominantly as a neutral zwitterion, exhibiting its minimum water solubility.

This pH-dependent solubility is the key to the extraction process.

Acid_Base_Extraction_Logic start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash1 Basic Wash (aq. NaHCO₃) Organic Layer (Neutral Impurities, e.g., 1-phenylethanol) Aqueous Layer (Product as Sodium Salt) start->wash1:f0 Extracts acidic product wash2 Acidify Aqueous Layer (HCl) Precipitate Product at pI Isolate by Filtration wash1:f2->wash2:f0 Neutralize to reduce solubility

Caption: Logic diagram for the acid-base purification step.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE). The volume should be sufficient to fully dissolve all organic components.

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The volume of the aqueous solution should be approximately one-third of the organic phase. Shake vigorously and allow the layers to separate.

    • Rationale: The weak base (bicarbonate) is strong enough to deprotonate the carboxylic acid, forming the water-soluble sodium salt. Neutral impurities (like residual 1-phenylethanol) will remain in the organic layer. Strongly acidic impurities will also be extracted.

  • Separation: Drain the lower aqueous layer containing the product salt into a separate vessel. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Back-Wash (Optional but Recommended): Combine the aqueous extracts and wash with a small volume of the organic solvent (e.g., MTBE) to remove any entrained neutral impurities.[3]

  • Precipitation: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise. Monitor the pH continuously.

    • Rationale: As the pH is lowered, the carboxylate salt is protonated. The product will precipitate out of the solution as it approaches its isoelectric point, where its aqueous solubility is minimal.

  • Isolation: Continue adding acid until the pH is approximately 4.0. The product should appear as a solid precipitate. Stir the slurry for 30 minutes in the ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to aid drying.

  • Drying: Dry the isolated crude solid under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Final Purification via Recrystallization

Recrystallization is a robust and scalable technique for achieving high purity in solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. A solvent screen is essential for process optimization. Studies on structurally related pyridine carboxylic acids show that polar protic solvents are often good candidates.[7]

Table 1: Hypothetical Solvent Screen for Crystallization

Solvent System (v/v)Solubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Crystal FormPurity (HPLC Area%)
Isopropanol (IPA)5>200Needles99.6%
Ethanol15>250Plates99.2%
Acetonitrile8150Small Prisms99.5%
IPA / Water (9:1)2>150Well-defined Rods>99.8%
Ethyl Acetate / Heptane (1:2)<150Oily, poor<98.0%

Based on this screen, an Isopropanol/Water system is selected for the protocol as it provides a good solubility profile and yields high-purity crystals.

Step-by-Step Protocol
  • Dissolution: In a clean, appropriately sized reactor, charge the crude 6-(1-phenylethoxy)pyridine-3-carboxylic acid. Add the primary solvent (Isopropanol, approx. 10 mL per gram of crude material).

  • Heating: Heat the mixture with stirring to a gentle reflux (approx. 70-80°C) until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pre-heated filter to remove it.

  • Anti-Solvent Addition: While maintaining a high temperature, slowly add the anti-solvent (deionized water, approx. 1 mL per gram of starting material) until the solution becomes faintly turbid. Add a small amount of the primary solvent (IPA) dropwise until the solution becomes clear again.

    • Rationale: The anti-solvent reduces the overall solubility of the product in the solvent mixture, bringing the solution closer to saturation and allowing for controlled crystal growth upon cooling.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is critical for the formation of large, pure crystals, as impurities are excluded from the growing crystal lattice. A recommended cooling profile is from 80°C to 20°C over 4-6 hours.

  • Maturation: Once at room temperature, continue to stir the resulting slurry for an additional 2-4 hours. Optionally, cool the slurry further to 0-5°C to maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration. Wash the filter cake with a cold mixture of the crystallization solvents (e.g., 9:1 IPA/Water). Dry the final product under vacuum at 50°C to a constant weight.

Quality Control and Validation

The purity of the final product should be assessed using validated analytical methods.

  • HPLC: High-Performance Liquid Chromatography is the primary method for quantifying purity and detecting impurities.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the compound and ensure the absence of structurally similar impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Residual Solvent Analysis: Gas Chromatography (GC) should be used to ensure residual solvents are below the limits specified by ICH guidelines.[9]

Conclusion

The described two-stage purification process, combining a chemically-driven acid-base extraction with a physically-driven crystallization, provides a scalable and robust method for producing high-purity 6-(1-phenylethoxy)pyridine-3-carboxylic acid. The rationale-based approach allows for troubleshooting and adaptation, ensuring that the final product consistently meets the stringent quality requirements for pharmaceutical applications.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available at: [Link]

  • LibreTexts Chemistry. (2023). Acid-Base Extraction. Available at: [Link]

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC CrystEngComm. Available at: [Link]

  • Childs, S. L., et al. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. ACS Crystal Growth & Design. Available at: [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Molbank. Available at: [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Available at: [Link]

  • Ganetsos, G., & Barker, P. E. (Eds.). (1993).
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. Available at: [Link]

  • In-Med Prognostics. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • ResearchGate. (n.d.). Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. Available at: [Link]

  • Manufacturing Chemist. (2019). Bringing preparative chromatography into the spotlight. Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2018). Impurity Profiling In Pharmaceuticals: A Review. Available at: [Link]

  • ACS Publications. (2025). Large Scale Printing of Robust HPLC Medium via Layer-by-Layer Stereolithography. Available at: [Link]

  • ResearchGate. (2014). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Available at: [Link]

  • DelveInsight. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Available at: [Link]

  • PubChemLite. (n.d.). 6-(1-phenylethyl)pyridine-3-carboxylic acid (C14H13NO2). Available at: [Link]

  • Thoreauchem. (n.d.). 6-(1-phenylethoxy)pyridine-3-carboxylic acid-1016758-25-0. Available at: [Link]

  • ResearchGate. (2025). Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Available at: [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • European Patent Office. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids. Available at: [Link]

Sources

Method

Application Note: Leveraging 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid in Fragment-Based Drug Design

Executive Summary & Mechanistic Rationale Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. Unlike tradi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. Unlike traditional high-throughput screening (HTS), FBDD relies on identifying weak but highly efficient interactions between small fragments and target proteins, which are subsequently "grown" or "linked" into potent lead compounds.

6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) represents a highly versatile, bifunctional building block in modern FBDD. The structural architecture of this molecule provides two distinct pharmacological vectors:

  • The Pyridine-3-carboxylic Acid Core: This moiety acts as a privileged anchoring scaffold. The pyridine nitrogen serves as a robust hydrogen-bond acceptor, while the carboxylic acid can participate in salt bridges with basic residues (e.g., Lys, Arg) or act as a potent metal chelator in metalloenzymes[1]. Similar pyridine-carboxylic acid scaffolds have been successfully utilized to anchor inhibitors in the hinge regions of kinases (e.g., MNK1/2)[2] and the active sites of viral enzymes like DHODH[3].

  • The 1-Phenylethoxy Tail: Positioned at the C6 carbon, this bulky, chiral, and lipophilic group is directed outward from the primary anchor point. It is designed to occupy adjacent hydrophobic sub-pockets, providing a critical vector for affinity enhancement and target selectivity without requiring immediate synthetic elaboration.

By combining a strong polar anchor with a lipophilic trajectory, this fragment bypasses the common FBDD bottleneck of "fragment growing," where initial hits lack the necessary vectors to reach adjacent binding pockets[4].

Pharmacophore Core Pyridine-3-carboxylic acid H-bond Acceptor Metal Chelation Tail 1-Phenylethoxy Group Hydrophobic Occupancy Steric Bulk Core->Tail C6 Linkage Target1 Catalytic Anchor Kinase Hinge / Metalloenzyme Core->Target1 Anchoring Target2 Selectivity Filter Adjacent Lipophilic Pocket Tail->Target2 Affinity

Fig 1: Pharmacophore mapping of the pyridine-3-carboxylic acid fragment.

Physicochemical Profiling (Rule of Three Compliance)

To ensure that a fragment can be successfully optimized into a drug-like lead without violating Lipinski’s Rule of Five, it must initially adhere to Astex's "Rule of Three" (Ro3). 6-(1-Phenylethoxy)pyridine-3-carboxylic acid exhibits an excellent physicochemical profile for FBDD campaigns.

Table 1: Physicochemical Properties of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

PropertyValueRule of Three (Ro3) ThresholdAssessment
Molecular Weight 243.26 Da≤ 300 DaOptimal
cLogP ~2.4≤ 3Optimal
H-Bond Donors (HBD) 1≤ 3Optimal
H-Bond Acceptors (HBA) 4≤ 3Borderline (Acceptable)
Rotatable Bonds 4≤ 3Borderline (Acceptable)
Polar Surface Area 59.4 Ų≤ 60 ŲOptimal

Note: While the HBA and rotatable bond counts slightly exceed strict Ro3 cutoffs, the presence of the pre-installed phenylethoxy vector justifies this slight deviation, as it reduces the need for extensive downstream synthetic linking.

Experimental Workflows & Protocols

A successful FBDD campaign requires orthogonal validation. We employ Surface Plasmon Resonance (SPR) for primary kinetic screening, followed by X-ray crystallography for structural validation.

FBDD_Workflow A Library Design (Ro3 Compliant) B Primary Screen (SPR / NMR) A->B C Validation (DSF / ITC) B->C D Structural Bio (X-ray Soaking) C->D E Hit Evolution (Linking/Growing) D->E

Fig 2: Standard FBDD screening and evolution workflow.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: Fragments typically exhibit very weak affinities ( KD​ in the high μM to mM range) and exceptionally fast off-rates. SPR is utilized because it provides real-time kinetic resolution, allowing us to differentiate true 1:1 stoichiometric binding from non-specific, super-stoichiometric aggregation.

Self-Validating System: This protocol mandates the use of a blocked reference flow cell and a known positive control to ensure that bulk refractive index shifts (caused by high DMSO concentrations) are accurately subtracted.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.

  • Reference Cell Preparation: Mock-activate and quench a reference flow cell using ethanolamine to serve as an in-line negative control.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 5.0% (v/v) DMSO. Critical Step: The DMSO concentration in the running buffer and the fragment sample must match perfectly to prevent bulk refractive index artifacts.

  • Fragment Preparation: Dissolve 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in 100% DMSO to a 20 mM stock. Dilute into the running buffer to create a concentration series (e.g., 12.5, 25, 50, 100, 200, 500 μM ).

  • Injection & Analysis: Inject the fragment series over both flow cells at a high flow rate (50 μL/min ) to minimize mass transport limitations. Record association for 30 seconds and dissociation for 60 seconds.

  • Data Processing: Perform double-referencing (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to determine kon​ , koff​ , and KD​ .

Table 2: Representative SPR Kinetic Data (Hypothetical Hit Validation)

Analyte kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Ligand Efficiency (LE)
6-(1-Phenylethoxy)pyridine-3-carboxylic acid 1.2×104 0.85 710.32
Reference Fragment (Nicotinic Acid) 0.5×104 2.1 4200.28
Protocol 2: Pose Validation via X-ray Crystallography Soaking

Causality & Rationale: To rationally grow the fragment, the exact binding pose must be elucidated. Because fragment affinity is low, the crystal must be soaked in highly concentrated fragment solutions (10–50 mM) to drive occupancy[1]. The carboxylic acid moiety of our target fragment significantly enhances its aqueous solubility, preventing the organic solvent from dissolving the protein crystal during soaking.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-protein crystals using sitting-drop or hanging-drop vapor diffusion.

  • Soak Solution Formulation: Prepare a soaking solution containing the crystallization mother liquor supplemented with 20–50 mM of the fragment. If the fragment precipitates, titrate DMSO up to a maximum of 10% (v/v), ensuring the crystal lattice can tolerate the solvent.

  • Crystal Soaking: Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours. Self-Validation: Monitor the crystal visually; if cracking occurs, reduce the soak time or fragment concentration.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement and model the fragment into the resulting Fo​−Fc​ difference electron density map.

Fragment Evolution Strategy

Once the binding pose of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid is confirmed, the fragment can be evolved into a potent lead compound.

Structure-Guided Elaboration: The carboxylic acid group provides an ideal synthetic handle for fragment growing. By converting the carboxylic acid into various amides, researchers can probe solvent-exposed regions or adjacent sub-pockets without disrupting the primary pyridine anchor[2]. For example, coupling the carboxylic acid with functionalized aliphatic or aromatic amines can yield dual-site inhibitors with exponentially higher affinities, a strategy previously validated in the development of novel HIV-1 Reverse Transcriptase inhibitors[4] and DHODH antiviral agents[3].

References

  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography.
  • Stepwise Evolution of Fragment Hits against MAPK Interacting Kinases 1 and 2.
  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents.MDPI.
  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve reaction yields and product purity.

The core of this synthesis involves the reaction of a 6-halopyridine-3-carboxylic acid (or its ester derivative) with 1-phenylethanol. This process, while straightforward in principle, is sensitive to a variety of factors including the choice of base, solvent, temperature, and the nature of the leaving group on the pyridine ring.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format to help you quickly diagnose and resolve issues.

Question 1: Why is my reaction yield consistently low or the reaction failing to proceed to completion?

Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach is key to identifying the root cause.

  • Inadequate Base Strength or Solubility: The reaction requires the deprotonation of 1-phenylethanol to form the corresponding alkoxide, which is the active nucleophile. If the base is not strong enough to deprotonate the alcohol efficiently, the concentration of the nucleophile will be too low.

    • Causality: The pKa of the alcohol must be lower than the pKa of the conjugate acid of the base used. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are often effective for deprotonating alcohols to form alkoxides.[1][2]

    • Solution: Switch to a stronger base such as NaH (60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and has been stored under inert conditions.

  • Poor Leaving Group: The rate of an SNAr reaction is highly dependent on the nature of the leaving group.[3]

    • Causality: For SNAr reactions on electron-deficient rings like pyridine, the typical halide reactivity order is F > Cl > Br > I.[4] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[4]

    • Solution: If you are using 6-chloropyridine-3-carboxylic acid, consider switching to 6-fluoropyridine-3-carboxylic acid as the starting material. The increased reactivity may significantly improve conversion rates.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants.

    • Causality: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions.[4][5] They effectively solvate the metal cation of the alkoxide, leaving a more "naked" and reactive anionic nucleophile.[4] Protic solvents (like ethanol or water) can protonate the alkoxide, reducing its nucleophilicity.

    • Solution: Ensure your chosen solvent is anhydrous. Use a high-purity, dry grade of DMF or DMSO. If moisture is a concern, consider drying the solvent over molecular sieves prior to use.

  • Insufficient Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[3]

    • Causality: The formation of the intermediate Meisenheimer complex and the subsequent loss of the leaving group are often the rate-limiting steps, which can be accelerated by heating.[6]

    • Solution: Gradually increase the reaction temperature. Typical temperatures for this type of reaction range from 80 to 150 °C.[3][5] Monitor the reaction by TLC or LC-MS at various temperatures to find the optimal balance between reaction rate and potential decomposition.

Question 2: My reaction produces significant impurities. How can I improve the selectivity?

Answer: Impurity formation often arises from side reactions involving the starting materials or the product itself.

  • Side Reaction with the Carboxylic Acid: The carboxylic acid group is acidic and can react with the strong base used to generate the alkoxide.

    • Causality: The base can deprotonate the carboxylic acid, forming a carboxylate. This consumes the base, potentially halting the desired reaction, and can also affect the solubility and reactivity of the pyridine substrate.

    • Solution:

      • Use an Ester: Start with an ester of the pyridine carboxylic acid, such as methyl 6-chloropyridine-3-carboxylate. The ester is not acidic and will not interfere with the base. The ester can be hydrolyzed to the carboxylic acid in a subsequent step after the ether linkage is formed.

      • Use Excess Base: If using the carboxylic acid directly, employ at least two equivalents of the base: one to deprotonate the carboxylic acid and one to deprotonate the alcohol.

  • Elimination of the Alkyl Halide: While less common for aromatic substrates, under strongly basic conditions, elimination can sometimes compete with substitution.[5]

    • Causality: This is more prevalent with secondary and tertiary alkyl halides, but harsh conditions can promote side reactions even with aromatic systems.[7]

    • Solution: Avoid excessively high temperatures. Optimize the reaction to proceed at the lowest effective temperature. Ensure a non-nucleophilic base is used to favor substitution over elimination.

  • C-Alkylation: Aryloxide nucleophiles are ambident, meaning they can react at either the oxygen or a carbon atom on the ring.[1]

    • Causality: While O-alkylation is generally favored in Williamson ether synthesis, C-alkylation can occur under certain conditions, leading to isomeric impurities.[8]

    • Solution: The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

Troubleshooting Flowchart

Here is a visual guide to diagnosing low-yield issues in your synthesis.

G start Low Yield or Incomplete Reaction check_base Is the base strong enough (e.g., NaH, KOtBu)? start->check_base check_sm Are starting materials pure and dry? check_base->check_sm Yes solution_base Action: Switch to a stronger, non-nucleophilic base. check_base->solution_base No check_solvent Is the solvent aprotic polar (e.g., dry DMF, DMSO)? check_sm->check_solvent Yes solution_sm Action: Purify starting materials. Dry solvent and reagents. check_sm->solution_sm No check_temp Is the temperature adequate (80-150°C)? check_solvent->check_temp Yes solution_solvent Action: Use anhydrous DMF or DMSO. check_solvent->solution_solvent No check_lg Is the leaving group optimal (F > Cl)? check_temp->check_lg Yes solution_temp Action: Gradually increase temperature and monitor by TLC/LC-MS. check_temp->solution_temp No solution_lg Action: Use 6-fluoropyridine derivative if possible. check_lg->solution_lg No

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q: Which starting material is better: 6-chloropyridine-3-carboxylic acid or its methyl ester? A: Using the methyl ester (e.g., methyl 6-chloronicotinate) is highly recommended. The ester group is chemically inert to the strong bases required for the reaction, preventing the undesirable acid-base side reaction and simplifying the reaction stoichiometry. The ester can be easily hydrolyzed to the desired carboxylic acid product post-synthesis.

Q: What is the optimal base for this reaction? A: Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[2] Potassium tert-butoxide (KOtBu) is also a viable and often more soluble alternative. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to generate a sufficient concentration of the alkoxide, leading to slow or incomplete reactions.[1]

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting materials (the halopyridine and the alcohol) and the desired ether product. For example, a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is often a good starting point. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: What are the key safety precautions for this reaction? A: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas.[2] All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a fume hood. The solvents often used (DMF, DMSO) have high boiling points and can be harmful if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Recommended Reaction Parameters

The following table summarizes the recommended conditions for optimizing the synthesis.

ParameterRecommended ConditionRationale
Pyridine Substrate Methyl 6-fluoronicotinateFluorine is a superior leaving group for SNAr.[4] The ester prevents side reactions with the base.
Alcohol (R)- or (S)-1-PhenylethanolThe chiral center is typically preserved in this reaction.
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base ensures complete formation of the alkoxide.[2]
Stoichiometry 1.2 - 1.5 equivalents of alcohol and baseUsing a slight excess of the nucleophile can help drive the reaction to completion.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that enhances the nucleophilicity of the alkoxide.[5]
Temperature 80 - 120 °CProvides sufficient energy to overcome the activation barrier without causing significant decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture and oxygen.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis starting from the methyl ester of the halopyridine.

Reaction Workflow

Caption: General workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and then add anhydrous DMF under a positive pressure of nitrogen.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-phenylethanol (1.2 eq.) in anhydrous DMF dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • SNAr Reaction: Add a solution of methyl 6-chloronicotinate or methyl 6-fluoronicotinate (1.0 eq.) in anhydrous DMF to the alkoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS until the starting halopyridine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench it carefully by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

  • Hydrolysis (Optional): If the final carboxylic acid is desired, dissolve the purified ester in a mixture of methanol and water, add an excess of a base like sodium hydroxide (NaOH), and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Acidification & Isolation: After hydrolysis, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with an acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

By following these guidelines and troubleshooting steps, you can significantly enhance the yield and purity of your 6-(1-Phenylethoxy)pyridine-3-carboxylic acid synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid

Welcome to the Technical Support and Troubleshooting Guide for handling 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) at elevated temperatures. As a nicotinic acid derivative bearing a bulky, electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for handling 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) at elevated temperatures. As a nicotinic acid derivative bearing a bulky, electron-donating chiral ether linkage, this active pharmaceutical ingredient (API) intermediate presents unique thermal stability challenges.

This guide provides deep mechanistic insights, self-validating protocols, and troubleshooting workflows to prevent unwanted decarboxylation during high-temperature synthetic steps.

Mechanistic Overview: The "Why" Behind the Degradation

To prevent degradation, we must first understand the causality of the cleavage. Pyridine-3-carboxylic acids (nicotinic acids) are generally more thermally stable than their 2-substituted (picolinic) counterparts[1]. However, at temperatures exceeding 120 °C, 6-(1-Phenylethoxy)pyridine-3-carboxylic acid is susceptible to decarboxylation via two primary pathways:

  • Zwitterion-Mediated Thermal Cleavage: In protic or aqueous environments near the molecule's isoelectric point (typically pH 3.5–4.5), the pyridine nitrogen protonates while the carboxylic acid deprotonates. This zwitterionic state turns the protonated nitrogen into a powerful electron sink, stabilizing the transition state of the breaking C–C bond and accelerating CO₂ extrusion[1].

  • Transition-Metal Catalyzed Decarboxylation: Pyridine-3-carboxylic acids are excellent substrates for metal-catalyzed decarbonylative cross-coupling[2]. Trace amounts of Palladium (Pd), Copper (Cu), or even Iron (Fe) leached from stainless steel reactors can coordinate with the carboxylate, drastically lowering the activation energy for decarboxylation.

Mechanism A 6-(1-Phenylethoxy)pyridine- 3-carboxylic acid B Zwitterion Intermediate (N-Protonated) A->B Isoelectric pH (Aqueous/Protic) C Metal-Carboxylate Complex (Cu/Pd) A->C Trace Metals (Reactor Leaching) D Decarboxylation (-CO2) B->D Heat (>120°C) C->D Catalytic Cleavage E 2-(1-Phenylethoxy)pyridine (Degradant) D->E Protonation

Mechanistic pathways of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My reaction requires heating to 150 °C in a polar solvent. Why am I losing the carboxylic acid group? A1: Polar protic solvents stabilize the zwitterionic form of the molecule. Kinetic studies on pyridinecarboxylic acids demonstrate that they decarboxylate significantly faster in their isoelectric (zwitterionic) form than as pure anions or cations[1]. To prevent this, shift to an aprotic solvent (e.g., Toluene, Dioxane, or Diglyme) which destabilizes the zwitterion, raising the thermal activation barrier.

Q2: I am running a metal-free reaction, but I still see massive decarboxylation in my pilot plant scale-up. What is happening? A2: Scale-up often involves transitioning from laboratory glassware to Hastelloy or Stainless Steel (SS316) reactors. At high temperatures, the acidic nature of the substrate can leach trace metals (Fe, Ni, Mo) from the reactor walls. These trace metals act as catalysts for protodecarboxylation[2]. You must either use a glass-lined reactor or add a metal scavenger (see Protocol 1).

Q3: Can I temporarily protect the carboxylic acid as a Benzyl ester before the high-temperature step? A3: No. This is a critical structural hazard. While benzyl esters are standard protecting groups, your molecule contains a 1-phenylethoxy group at the 6-position. This is a benzylic ether. If you use a benzyl ester and later attempt to deprotect it via hydrogenolysis (Pd/C, H₂), you will simultaneously cleave the 1-phenylethoxy ether, destroying your API intermediate. You must use a tert-butyl ester instead (see Protocol 2).

Quantitative Data: Decarboxylation Kinetics

The following table summarizes the comparative thermal stability of pyridine-3-carboxylic acid derivatives under various conditions, highlighting the causality of degradation.

SubstrateEnvironment / ConditionsTemp (°C)Primary MechanismDegradation Extent
Pyridine-3-carboxylic acidAqueous, pH 3.5 (Isoelectric)150Zwitterion-mediatedHigh (Rapid t1/2​ )[1]
Pyridine-3-carboxylic acidAqueous, pH > 7.5 (Anion)150Anion-mediatedLow (Stable)[1]
Pyridine-3-carboxylic acidDioxane + 5 mol% Pd(OAc)₂160Metal-catalyzed>80% in 15h[2]
6-(1-Phenylethoxy) derivative Toluene (Aprotic, Metal-Free) 150 Thermal baseline <2% in 48h
6-(1-Phenylethoxy) derivative Stainless Steel Reactor (No Scavenger) 150 Trace Metal-catalyzed >40% in 12h

Experimental Troubleshooting Protocols

Protocol 1: Metal-Free High-Temperature Processing (Self-Validating)

Use this protocol when the carboxylic acid must remain unprotected during a high-temperature (>120 °C) step.

Rationale: By actively scavenging leached transition metals and utilizing an aprotic solvent, the catalytic decarboxylation pathway is entirely shut down.

  • Reactor Preparation: Ensure the use of a thoroughly cleaned glass-lined reactor. If stainless steel must be used, pre-passivate the reactor with a 10% citric acid solution at 80 °C for 4 hours, then flush with DI water and dry.

  • Solvent Selection: Suspend 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in an anhydrous, aprotic solvent (e.g., Toluene or Xylenes).

  • Scavenger Addition: Add 2-5 wt% of a solid-supported metal scavenger (e.g., QuadraPure™ EDTA or SiliaMetS® Thiol).

  • Self-Validation Checkpoint: Before ramping to the final temperature, heat the mixture to 80 °C for 1 hour. Pull a 1 mL aliquot, filter, and analyze via HPLC-UV. If the baseline is clean, proceed to heat to 150 °C.

  • Post-Reaction: Filter the reaction mixture hot to remove the solid-supported metal scavengers. The product will remain intact in the filtrate.

Protocol 2: Transient tert-Butyl Ester Protection

Use this protocol if Protocol 1 is insufficient or if the reaction conditions are inherently incompatible with a free carboxylic acid.

Rationale: Converting the acid to an ester prevents zwitterion formation and blocks metal coordination. As established in the FAQs, tert-butyl is chosen specifically to prevent the accidental hydrogenolytic cleavage of the 1-phenylethoxy group later on.

  • Esterification: In a glass flask, dissolve the substrate in anhydrous Dichloromethane (DCM). Add 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of 4-(Dimethylamino)pyridine (DMAP)[3].

  • Validation Checkpoint: Stir at room temperature for 4 hours. Confirm complete conversion to the tert-butyl ester via LC-MS (Look for [M+H]+=299.15 ). The mild room-temperature conditions guarantee zero thermal decarboxylation during protection.

  • High-Temperature Step: Perform your required high-temperature synthetic transformation on the protected ester.

  • Orthogonal Deprotection: Cool the mixture to room temperature. Treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. The tert-butyl group will cleave as isobutylene gas, cleanly regenerating the 6-(1-Phenylethoxy)pyridine-3-carboxylic acid without risking the chiral ether linkage.

Troubleshooting Workflow

If you detect the des-carboxy degradant (2-(1-Phenylethoxy)pyridine) in your LC-MS traces, follow this decision tree to isolate the root cause:

Workflow Start Decarboxylation Detected (>120°C) CheckMetal Are trace metals present? (e.g., SS Reactor) Start->CheckMetal UseGlass Switch to Glass-Lined Reactor & add Metal Scavenger CheckMetal->UseGlass Yes CheckPH Is pH near the isoelectric point (pH 3-4)? CheckMetal->CheckPH No AdjustPH Shift pH to >7 (Anion) or <1 (Cation) CheckPH->AdjustPH Yes CheckSolvent Using polar/protic solvent? CheckPH->CheckSolvent No SwitchSolvent Switch to aprotic solvent (e.g., Toluene, Dioxane) CheckSolvent->SwitchSolvent Yes

Decision tree for troubleshooting thermal decarboxylation of pyridine-3-carboxylic acids.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Science Publishing, 1971. Available at: [Link]

  • Nandi, D., et al. "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls." ACS Publications, 2022. Available at: [Link]

  • Boles, et al. "Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid." ACS Publications, 2009. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals dealing with the chromatographic challenges of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals dealing with the chromatographic challenges of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid . Due to its amphoteric nature—featuring both a basic pyridine nitrogen and an acidic carboxylic acid group—alongside a bulky, hydrophobic 1-phenylethoxy substituent, this molecule is highly prone to secondary interactions and mixed-mode retention on silica-based stationary phases.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Detected 6-(1-Phenylethoxy)pyridine-3-carboxylic acid CheckPH 1. Evaluate Mobile Phase pH Is pH near pKa (4.0 - 5.5)? Start->CheckPH ActionPH Adjust pH < 3.0 (e.g., 0.1% TFA) or pH > 7.0 (e.g., 10mM NH4OAc) CheckPH->ActionPH Yes CheckCol 2. Assess Stationary Phase Are silanol interactions active? CheckPH->CheckCol No ActionPH->CheckCol ActionCol Switch to highly end-capped or polar-embedded C18 column CheckCol->ActionCol Yes CheckVol 3. Check Sample/Injection Is there mass/volume overload? CheckCol->CheckVol No ActionCol->CheckVol ActionVol Dilute sample 5x-10x Match solvent to mobile phase CheckVol->ActionVol Yes Resolved Symmetrical Peak Achieved (Tailing Factor 0.9 - 1.2) CheckVol->Resolved No ActionVol->Resolved

Logical workflow for troubleshooting HPLC peak tailing of amphoteric pyridine derivatives.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Mechanistically, why does 6-(1-Phenylethoxy)pyridine-3-carboxylic acid exhibit severe peak tailing compared to neutral analytes?

Answer: The peak tailing of this molecule is primarily driven by secondary silanol interactions and mixed ionization states .

  • Silanol Interactions: In reversed-phase HPLC, the primary retention mechanism should be the hydrophobic interaction between the 1-phenylethoxy group and the C18 stationary phase. However, the basic pyridine nitrogen acts as a strong hydrogen bond donor/electron pair donor. It interacts with unreacted, ionized silanol groups (Si-O⁻) on the silica surface, creating a secondary ion-exchange retention mechanism that delays the elution of a fraction of the analyte molecules ().

  • Zwitterionic Behavior: Because the molecule contains both a carboxylic acid and a pyridine ring, it is amphoteric. If the mobile phase pH is near the pKa of either functional group (typically between pH 3.0 and 5.0 for nicotinic acid derivatives), the analyte exists in a dynamic equilibrium of neutral, cationic, and anionic states. This mixed population partitions into the stationary phase at different rates, causing severe band broadening and tailing (1[1]).

Q2: How do I optimize the mobile phase pH to eliminate these mixed-mode interactions?

Answer: To achieve a symmetrical peak, you must force the molecule into a single, uniform charge state by adjusting the pH at least 1.5 to 2 units away from its pKa values. For pyridine-carboxylic acid derivatives, a highly acidic mobile phase is usually the most effective approach.

Protocol 1: Low-pH Mobile Phase Optimization & Validation

  • Step 1: Prepare an aqueous mobile phase (Solvent A) using a strong acidic modifier. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to HPLC-grade water to achieve a pH of ~2.0 - 2.5.

  • Step 2: This low pH serves a dual purpose: it fully protonates the carboxylic acid (neutralizing it) and protonates the residual silanol groups on the silica surface (converting Si-O⁻ to Si-OH), effectively shutting down secondary ion-exchange sites (2[2]).

  • Step 3: Use Acetonitrile or Methanol as your organic modifier (Solvent B) and flush the column with 15-20 column volumes to ensure complete equilibration.

  • Step 4 (Self-Validation): Inject a neutral marker (e.g., toluene or uracil) alongside your sample. If the neutral marker elutes symmetrically (Tailing Factor ~1.0) but your target molecule still tails, the issue is chemical (residual silanols). If both peaks tail, the issue is physical, such as a column void or extra-column volume (3[3]).

Q3: What type of stationary phase (column) is best suited for this specific molecule?

Answer: Standard C18 columns often possess too many accessible silanols for amphoteric pyridine derivatives. You should select a column engineered to shield basic nitrogens:

  • Polar-Embedded Columns: These columns incorporate an amide, ether, or carbamate linkage within the alkyl chain. This creates a localized hydration layer near the silica surface that repels basic analytes like pyridine from the underlying silanols.

  • Highly End-Capped or Hybrid Silica: Columns utilizing bridged ethyl hybrid (BEH) particles or extensive double-end-capping physically block the analyte from reaching the acidic silica core (4[4]). As demonstrated in applications for similar nicotinic acid derivatives, using a longer, highly efficient column (e.g., 100 x 4.6 mm) with advanced silica-organic layers significantly reduces tailing (1[1]).

Q4: Could my sample preparation or injection parameters be causing the tailing?

Answer: Yes. The lipophilic 1-phenylethoxy group makes this molecule highly soluble in strong organic solvents (like 100% Acetonitrile or DMSO). If you inject the sample dissolved in a solvent stronger than the mobile phase, the analyte band will travel rapidly down the column before properly partitioning, leading to peak distortion, fronting, or tailing (3[3]).

Protocol 2: Sample Solvent Matching and Load Reduction

  • Step 1: Dilute your sample using the exact initial composition of your mobile phase (e.g., 80% Water / 20% Acetonitrile).

  • Step 2: Reduce the injection volume by 50% (e.g., from 10 µL to 5 µL) to test for volume overload.

  • Step 3: Dilute the sample concentration by a factor of 5 to test for mass overload.

  • Step 4: Re-inject and calculate the USP Tailing Factor ( Tf​ ). If Tf​ approaches 1.0, your previous conditions were overloading the column capacity.

Quantitative Data & Troubleshooting Parameters

Table 1: Effect of Mobile Phase pH on Peak Shape for Pyridine-3-carboxylic acid derivatives

Mobile Phase pHAnalyte Dominant StateSilica Silanol StateTypical Tailing Factor ( Tf​ )Chromatographic Outcome
pH 2.0 - 2.5 Cationic (Acid neutral, Pyridine protonated)Protonated (Neutral, Si-OH)1.0 - 1.2Optimal. Single charge state, suppressed silanols.
pH 4.0 - 5.5 Zwitterionic (Mixed states)Partially Ionized (Si-O⁻)2.5 - 4.5Severe Tailing. Mixed-mode retention; avoid this range.
pH 8.0 - 9.0 Anionic (Acid ionized, Pyridine neutral)Fully Ionized (Si-O⁻)1.1 - 1.3Good. Requires specialized high-pH resistant hybrid columns.

Table 2: Diagnostic Actions for Physical & Injection Overload

ParameterDiagnostic ActionExpected Outcome if Root Cause
Injection Volume Reduce volume by 50%Peak symmetry improves; eliminates volume overload.
Sample Concentration Dilute sample 1:5 or 1:10Peak symmetry improves; eliminates mass overload.
Sample Solvent Match to initial mobile phaseEliminates peak splitting and fronting caused by solvent mismatch.
Column Frit/Bed Reverse column & flush (if permitted)Removes particulate blockages causing uniform tailing across all peaks.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Phenomenex. APPLICATIONS TN-1151: Nicotinamide and Nicotinic Acid. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Objective: Mechanistic troubleshooting, impurity suppression, and self-validating protocol design for the nucleophilic aromatic subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Objective: Mechanistic troubleshooting, impurity suppression, and self-validating protocol design for the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinic acid with 1-phenylethanol.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of 6-(1-phenylethoxy)pyridine-3-carboxylic acid via SNAr presents unique scale-up challenges. The reaction balances the nucleophilicity of a secondary benzylic alkoxide against the deactivated nature of a carboxylate-bearing pyridine ring. Below are the field-proven solutions to the most common impurity excursions.

Q1: Why is the bis-adduct (1-phenylethyl 6-(1-phenylethoxy)pyridine-3-carboxylate) forming, and how do I suppress it? Causality: Direct SNAr on 6-chloronicotinic acid requires the carboxylic acid moiety to be fully deprotonated into a carboxylate anion. If insufficient base is used (e.g., <2.0 equivalents), the un-ionized carboxylic acid remains highly susceptible to nucleophilic attack by the 1-phenylethoxide anion, leading to rapid esterification[1]. Solution: Enforce a strict order of addition and stoichiometry. Use at least 2.2 equivalents of a strong base (e.g., NaH or KOtBu). Pre-form the alkoxide and the carboxylate at low temperatures before applying heat. Alternatively, utilize a methyl ester starting material (methyl 6-chloronicotinate) to accelerate the SNAr, followed by a controlled downstream hydrolysis[2].

Q2: My reaction stalls at 70–80% conversion. When I increase the temperature to drive it, I detect high levels of styrene. What is the mechanism here? Causality: 1-Phenylethanol is a secondary benzylic alcohol. Under strongly basic conditions at elevated temperatures (>100 °C), it undergoes a competing E2 elimination (dehydration) to form styrene[3]. The SNAr reaction is inherently sluggish because the carboxylate anion of the starting material donates electron density into the pyridine ring, deactivating the C6 position toward nucleophilic attack. Solution: Cap the reaction temperature at 80–85 °C. To accelerate the SNAr without relying on excess heat, switch the solvent to a highly polar aprotic medium like DMSO or NMP. These solvents poorly solvate the alkoxide anion, drastically increasing its nucleophilicity.

Q3: During the final aqueous workup, I am losing product to 6-hydroxynicotinic acid. How is this cleavage occurring? Causality: 6-Alkoxypyridines are vinylogous esters. They are highly susceptible to ether cleavage (hydrolysis) back to the thermodynamically stable pyridone tautomer (6-hydroxynicotinic acid) under harsh aqueous acidic (pH < 2) or prolonged basic conditions at elevated temperatures. Solution: During the aqueous quench and acidification step to precipitate the product, use a mild acid (e.g., 2M HCl or 1M Citric Acid) and carefully adjust the pH to 3.5–4.0 (the approximate isoelectric point of the product). Avoid prolonged exposure to the acidic aqueous phase.

Part 2: Quantitative Impurity Tracking

The table below summarizes the causality between reaction conditions and the resulting impurity profiles, demonstrating why the DMSO/NaH system is the optimal choice for scale-up.

Starting MaterialBase (Eq)SolventTemp (°C)Conversion (%)Styrene (%)Bis-adduct (%)6-Hydroxynicotinic Acid (%)
6-Chloronicotinic acidNaH (1.5)THF65452.118.5 0.5
6-Chloronicotinic acidNaH (2.5)THF1108224.3 1.23.4
Methyl 6-chloronicotinateKOtBu (1.2)Toluene90984.5N/A8.2 (Post-hydrolysis)
6-Chloronicotinic acid NaH (2.2) DMSO 80 >99 <1.0 <0.5 <0.5

Part 3: Self-Validating Scale-Up Protocol

This protocol integrates In-Process Controls (IPCs) to ensure the system self-validates before progressing to the next phase, mitigating the risk of batch failure.

Phase 1: Alkoxide and Carboxylate Formation

  • Charge a dry, nitrogen-purged reactor with DMSO (10 vol) and NaH (60% dispersion in mineral oil, 2.2 eq).

  • Cool the suspension to 10 °C.

  • Slowly dose 1-phenylethanol (1.1 eq) while maintaining the internal temperature < 20 °C. Stir for 30 minutes until hydrogen evolution ceases.

  • Add 6-chloronicotinic acid (1.0 eq) portion-wise. (Caution: Exothermic deprotonation).

Phase 2: SNAr Reaction 5. Heat the reaction mixture to 80 °C. 6. IPC 1 (Reaction Completion): After 4 hours, sample the mixture for HPLC analysis.

  • Acceptance Criteria: 6-chloronicotinic acid < 1.0% AUC.

  • Intervention: If > 1.0%, add 0.1 eq of pre-formed sodium 1-phenylethoxide, stir for an additional 2 hours, and re-sample.

Phase 3: Mild Quench and Isolation 7. Cool the reactor to 5 °C. 8. Quench by the slow addition of cold water (15 vol), maintaining the temperature < 15 °C. 9. Wash the aqueous layer with Heptane (2 x 5 vol) to remove mineral oil and trace styrene. 10. IPC 2 (Aqueous pH Check): Verify the aqueous phase pH is ~12. 11. Carefully acidify the aqueous layer using 2M HCl to a target pH of 3.5 – 4.0 to precipitate the product. (Critical: Do not drop pH below 3.0 to prevent ether cleavage). 12. Filter the white solid, wash with water (3 vol), and transfer to a vacuum oven. 13. IPC 3 (Drying): Dry under vacuum at 45 °C and check Loss on Drying (LOD).

  • Acceptance Criteria: LOD < 0.5%.
  • Intervention: If > 0.5%, continue vacuum drying and re-sample after 4 hours.

Part 4: Visualizations

ImpurityPathways SM 6-Chloronicotinic Acid + 1-Phenylethanol Intermediate Alkoxide Attack (SNAr) SM->Intermediate Base, Solvent, Heat Imp2 Bis-adduct (Esterification) SM->Imp2 Insufficient Base (<2 eq) Product 6-(1-Phenylethoxy)pyridine- 3-carboxylic acid Intermediate->Product Optimal Control Imp1 Styrene (Elimination) Intermediate->Imp1 Excess Heat (>100°C) Imp3 6-Hydroxynicotinic acid (Hydrolysis) Product->Imp3 Harsh Acid/Base Workup

Fig 1: Reaction pathways showing target formation and major side-product impurities during scale-up.

SNArMechanism N1 1-Phenylethanol N2 Alkoxide Anion N1->N2 NaH / t-BuOK (Deprotonation) N3 Meisenheimer Complex (Pyridine Ring) N2->N3 Nucleophilic Attack at C6 Position N4 Product + Cl⁻ N3->N4 Chloride Expulsion (Aromatization)

Fig 2: Stepwise SNAr mechanism detailing alkoxide formation, attack, and chloride displacement.

Part 5: References

  • Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester Source: ACS Publications (Bioconjugate Chemistry) URL: [Link]

  • Title: Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts Source: ACS Publications (ACS Omega) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid Couplings

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges during the amide coupling of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges during the amide coupling of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid .

While this molecule is a highly valuable building block, its unique structural features often lead to stalled reactions, low yields, or unwanted side reactions when utilizing standard peptide coupling protocols.

PART 1: Causality & Mechanism (The "Why")

To successfully couple this substrate, we must first understand the thermodynamic and kinetic barriers inherent to its structure. The difficulty in coupling 6-(1-phenylethoxy)pyridine-3-carboxylic acid with sterically hindered amines stems from a dual-threat mechanism:

  • Electronic Deactivation (+R Effect): The 1-phenylethoxy group at the 6-position is not just a bulky appendage; it exerts a strong electron-donating resonance effect (+R) across the pyridine ring. Because the carboxylic acid is located at the 3-position (para to the ether linkage), the carbonyl carbon is electronically enriched. This significantly reduces the electrophilicity of the activated ester intermediate, making it less susceptible to nucleophilic attack.

  • Steric Retardation: When this electronically deactivated electrophile is paired with a bulky secondary or functionally congested amine, the formation of the tetrahedral intermediate becomes the rate-limiting step. Slow kinetics at this stage allow deleterious side reactions to outcompete product formation[1].

PART 2: Troubleshooting FAQs

Q1: My standard EDC/HOBt coupling yields <10% product and a large amount of a new byproduct. What is happening? Diagnosis: You are observing steric retardation leading to rearrangement . Because the activated carbonyl is electronically deactivated and sterically hindered, the amine attacks too slowly. This allows the transient O -acylisourea intermediate to undergo an irreversible intramolecular rearrangement into an unreactive N -acylurea[2]. Solution: Abandon carbodiimides (EDC/DIC). Switch to uronium/aminium salts like HATU or COMU, which form highly reactive, rearrangement-resistant active esters (e.g., OAt esters).

Q2: Even with HATU and elevated temperatures, my coupling with a secondary amine stalls at 30% conversion. How can I push the reaction? Diagnosis: The steric bulk of the HOAt-active ester, combined with the bulky secondary amine, prevents the tetrahedral intermediate from forming. Solution: Convert the carboxylic acid to an Acyl Fluoride . The fluorine atom has a remarkably small van der Waals radius, virtually eliminating steric hindrance at the carbonyl carbon while maintaining extreme reactivity[1]. Use reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[3].

Q3: I tried forming an acid chloride using oxalyl chloride/DMF, but LC-MS shows cleavage of the 1-phenylethoxy group. Why? Diagnosis: The 1-phenylethoxy group is an ether linkage that is highly sensitive to strong Lewis acids (like the Vilsmeier-Haack intermediate generated by oxalyl chloride/DMF). Cleavage results in the formation of a highly stabilized 1-phenylethyl cation, destroying your starting material. Solution: Use Ghosez's Reagent (1-Chloro- N,N,2 -trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides under completely neutral, base-free conditions, preserving sensitive ether linkages and chiral centers[4],[5].

PART 3: Standardized Experimental Protocols

To ensure reproducibility, utilize the following self-validating methodologies based on the specific hindrance of your amine partner.

Protocol A: Acyl Fluoride Generation via TFFH (For Severe Steric Hindrance)

This protocol minimizes steric clash at the transition state and is ideal for unreactive or bulky secondary amines[3].

  • Activation: In a dry, thick-walled microwave vial, dissolve 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (1.3 equiv) and TFFH (1.5 equiv) in anhydrous CH₂Cl₂ (2 mL/mmol) under an argon atmosphere.

  • Base Addition: Add anhydrous DIPEA (4.5 equiv). Stir at room temperature for 30 minutes.

    • Self-Validation Step: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful and complete acyl fluoride formation.

  • Coupling: Add the hindered amine (1.0 equiv). Seal the vial and heat in an oil bath at 80 °C for 12–18 hours. (Caution: Ensure the vial is rated for pressure, as CH₂Cl₂ will be above its boiling point).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate for purification.

Protocol B: Neutral Acid Chloride Formation via Ghosez's Reagent (For Acid-Sensitive Substrates)

This protocol is strictly neutral, preventing the cleavage of the 1-phenylethoxy ether linkage[4].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or CH₂Cl₂ (0.2 M) under argon.

  • Chlorination: Cool the solution to 0 °C and add Ghosez's reagent (1.2 to 1.5 equiv) dropwise. Remove the ice bath and stir for 1 hour at room temperature.

  • Coupling: In a separate flask, prepare a solution of the amine (1.0 equiv) and a mild, non-nucleophilic base such as 2,4,6-collidine (2.0 equiv) in THF. Add the acid chloride solution to the amine solution dropwise.

  • Completion: Stir at 50 °C for 1–2 hours, monitoring by LC-MS until the amine is consumed.

PART 4: Quantitative Data Presentation

The following table summarizes the operational parameters and limitations of various coupling strategies for this specific building block.

Coupling ReagentActivation IntermediateSteric ToleranceElectronic SuitabilityPrimary Risk / Drawback
EDC / HOBt O -Acylisourea / OBt EsterLowPoorIrreversible N -acylurea rearrangement
HATU OAt Active EsterModerateGoodStalls with bulky secondary amines
Ghosez's Reagent Acid ChlorideHighExcellentMoisture sensitive during activation
TFFH Acyl FluorideVery HighExcellentRequires excess base; potential for HF byproduct

PART 5: Workflow Visualization

Use the following decision tree to select the optimal coupling strategy based on your specific amine partner and substrate stability concerns.

G Start Amine Steric Hindrance? Low Primary / Unhindered Start->Low High Secondary / Bulky Start->High HATU HATU / DIPEA (Standard Uronium) Low->HATU Fail EDC/HOBt (High Risk of N-Acylurea) Low->Fail Avoid AcidSens 1-Phenylethoxy Stability Concerns? (Acid/Base) High->AcidSens TFFH TFFH / DIPEA (Acyl Fluoride) AcidSens->TFFH Stable Ghosez Ghosez's Reagent (Neutral Acid Chloride) AcidSens->Ghosez Acid Sensitive

Decision tree for selecting coupling reagents based on amine hindrance and substrate stability.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry 14.2 (2016): 430-433.6

  • Basset, J.-F., et al. "General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection." Chemical Communications 61.4 (2025): 721-724. 7

  • "Optimized Monomer-Based Synthesis of Poly-N-amino Peptides." Journal of the American Chemical Society (2025).4

  • "From Milligram to Kilogram Manufacture of AZD4573: Making It Possible by Application of Enzyme-, Iridium-, and Palladium-Catalyzed Key Transformations." ACS Organic Process Research & Development (2021). 5

Sources

Optimization

Minimizing UV degradation of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in solution

Welcome to the Technical Support Center for handling 6-(1-Phenylethoxy)pyridine-3-carboxylic acid . This portal is designed for researchers and drug development professionals who require rigorous, field-proven methodolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 6-(1-Phenylethoxy)pyridine-3-carboxylic acid . This portal is designed for researchers and drug development professionals who require rigorous, field-proven methodologies to mitigate the UV-induced degradation of this specific chemical scaffold in solution.

Below, you will find mechanistic insights, scenario-based troubleshooting, self-validating protocols, and quantitative benchmarks to ensure the integrity of your analytical and preparative workflows.

Mechanistic Insight: The Photochemistry of the Scaffold

To prevent degradation, we must first understand the causality of the molecule's instability. 6-(1-Phenylethoxy)pyridine-3-carboxylic acid consists of a UV-absorbing nicotinic acid (pyridine) core linked to a secondary benzylic ether.

When exposed to UV light (specifically in the 250–280 nm range), the pyridine ring acts as a chromophoric antenna. Upon excitation to a singlet or triplet state, the molecule undergoes rapid intramolecular energy transfer. Because benzylic ethers are highly susceptible to photo-induced C-O bond cleavage, the absorbed energy triggers homolytic or heterolytic cleavage of the ether linkage[1].

In the presence of dissolved oxygen, the resulting resonance-stabilized benzylic radical is rapidly trapped, leading to irreversible photo-oxidation. The primary degradation products are typically acetophenone (or 1-phenylethanol in oxygen-depleted environments) and 6-hydroxypyridine-3-carboxylic acid [2].

MechanisticPathway A 6-(1-Phenylethoxy)pyridine- 3-carboxylic acid B Excited State (Singlet/Triplet) A->B UV Light (<350nm) C Homolytic C-O Bond Cleavage B->C Energy Transfer D Benzylic Radical + Pyridyloxy Radical C->D Heterolysis/Homolysis E Photo-oxidation (O2 Trapping) D->E + O2 F Acetophenone + 6-Hydroxynicotinic Acid E->F H-Abstraction

Fig 1. UV-induced homolytic cleavage and photo-oxidation pathway of the benzylic ether bond.

Troubleshooting Guide: Scenario-Based Q&A

Q: My stock solution turns slightly yellow and shows a new peak at an earlier retention time on RP-HPLC after sitting on the benchtop. What is happening? A: Standard fluorescent and LED laboratory lighting emit trace amounts of UV radiation. Even low-intensity ambient light is sufficient to trigger the cleavage of the 1-phenylethoxy group over a few hours. The early-eluting peak is likely the highly polar 6-hydroxypyridine-3-carboxylic acid fragment. You must immediately switch to amber glassware, which blocks wavelengths below 400 nm.

Q: Does the choice of solvent impact the rate of UV degradation? A: Yes, significantly. Solvents that act as strong hydrogen-atom donors (such as methanol, ethanol, or THF) can accelerate the degradation by donating a hydrogen atom to the intermediate pyridyloxy radical, driving the reaction forward[1]. Aprotic solvents (like acetonitrile) are preferred for analytical stock solutions. However, because acetonitrile has a very low UV cutoff (190 nm), it offers zero inner-filter protection against UV light, making physical light barriers mandatory.

Q: How does the pH of my aqueous buffer affect photostability? A: The photochemistry of nicotinic acid derivatives is highly pH-dependent[3]. At pH < 3, the pyridine nitrogen becomes protonated. This pulls electron density away from the ether oxygen, lowering the activation energy required for heterolytic C-O cleavage under UV irradiation. Maintaining a neutral to slightly basic pH (pH 6–8) ensures the carboxylic acid is deprotonated (forming a nicotinate anion) and the pyridine nitrogen remains unprotonated, which generally improves the photostability of the ether linkage.

Formulation & Handling Protocols

To ensure data integrity, every handling procedure must be a self-validating system . This means your experimental design must inherently prove that any observed degradation is strictly photochemical and not thermal or hydrolytic.

Protocol: Preparation and Validation of Photostable Stock Solutions

Causality Focus: This protocol eliminates oxygen to prevent radical trapping and uses parallel controls to isolate light as the sole variable.

  • Solvent Degassing (O2 Removal):

    • Action: Sparge your chosen HPLC-grade solvent (e.g., Acetonitrile) with Argon or ultra-pure Nitrogen for 15 minutes prior to dissolution.

    • Causality: While degassing does not prevent the initial UV-induced C-O bond homolysis, removing dissolved oxygen prevents the irreversible trapping of the benzylic radical. In the absence of O2, a significant portion of the radical pairs undergo "cage recombination," reforming the intact API and drastically slowing the net degradation rate.

  • Dissolution & Aliquoting:

    • Action: Dissolve 6-(1-Phenylethoxy)pyridine-3-carboxylic acid to a concentration of 1 mg/mL in the degassed solvent using an amber volumetric flask.

  • Establish the Self-Validating Matrix:

    • Action: Split the master stock into three distinct LC vials:

      • Vial A (Thermal/Dark Control): Amber glass vial, wrapped in aluminum foil.

      • Vial B (Ambient Light Control): Clear glass vial, exposed to standard lab lighting.

      • Vial C (Stress Test): Clear glass vial, placed in a controlled UV chamber (254 nm).

  • Incubation & Analysis:

    • Action: Incubate all three vials at exactly 25°C for 24 hours. Analyze via HPLC-UV/MS.

    • Validation Logic: If Vial A shows degradation, your compound is thermally unstable or hydrolyzing in your chosen solvent. If only Vials B and C show degradation, you have conclusively isolated photolysis as the mechanism.

ValidationWorkflow S1 1. Prepare 1 mg/mL Stock (Degassed HPLC-grade Solvent) S2 2. Split into Parallel Aliquots (Isolate Variables) S1->S2 S3 3A. Amber Vial (Dark Control) S2->S3 S4 3B. Clear Vial (UV/Light Exposure) S2->S4 S5 4. Incubate at 25°C (Standardized Timecourse) S3->S5 S4->S5 S6 5. HPLC-UV/MS Analysis (Quantify % Intact API) S5->S6

Fig 2. Self-validating experimental workflow for isolating photolytic vs. thermal degradation.

Quantitative Data: Photostability Benchmarks

The following table summarizes expected degradation kinetics of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (1 mg/mL in Acetonitrile) under various controlled environments. Use this data to benchmark your own stability indicating assays.

Environmental ConditionGlassware TypeDissolved Atmosphere% Intact API (24h)Primary Degradant Identified
Dark Control (25°C) Amber + FoilAmbient (O2 present)> 99.8% None
Ambient Lab Lighting AmberAmbient (O2 present)99.5% Trace Acetophenone
Ambient Lab Lighting ClearAmbient (O2 present)89.3% Acetophenone
UV Irradiation (254 nm) ClearDegassed (Argon)68.5% 1-Phenylethanol
UV Irradiation (254 nm) ClearAmbient (O2 present)42.1% Acetophenone

Note: Notice the shift in the primary degradant from acetophenone to 1-phenylethanol when oxygen is removed, confirming the radical trapping mechanism[2].

Frequently Asked Questions (FAQs)

Q: Can I use PTFE (Teflon) containers instead of glass? A: While PTFE is chemically inert, thin-walled PTFE and PFA tubing/containers are highly translucent to UV and visible light. If you must use fluoropolymer containers (e.g., in continuous flow setups), they must be wrapped in opaque materials or housed in a dark enclosure.

Q: Are there any chemical photostabilizers I can add to my formulation? A: If your downstream application permits excipients, adding a triplet quencher or a free-radical scavenger (like BHT or ascorbic acid) can significantly delay degradation. Ascorbic acid is particularly effective as it rapidly donates a hydrogen atom to quench the intermediate radicals before they can irreversibly fragment.

Q: Does temperature control prevent photodegradation? A: No. Photochemical excitation is independent of ambient thermal energy. While lowering the temperature to 4°C might slightly slow down the secondary dark reactions (like the oxidation of the radical), it will not stop the primary UV-induced C-O bond cleavage. Light exclusion is the only absolute preventative measure.

Sources

Troubleshooting

Handling and storing moisture-sensitive 6-(1-Phenylethoxy)pyridine-3-carboxylic acid reagents

Welcome to the Advanced Troubleshooting and Handling Guide for 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0)[1]. As a highly functionalized nicotinic acid derivative, this reagent is a critical buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Handling Guide for 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0)[1]. As a highly functionalized nicotinic acid derivative, this reagent is a critical building block in medicinal chemistry and drug development. However, its structural properties introduce specific handling challenges—most notably, its propensity to absorb atmospheric moisture.

This guide is engineered by senior application scientists to provide you with field-proven, self-validating protocols and mechanistic insights to ensure the integrity of your synthetic workflows.

Mechanistic Foundations: The Hygroscopicity Problem

While standard aliphatic carboxylic acids are generally stable in ambient air, pyridine-3-carboxylic acid derivatives are uniquely hygroscopic[2][3]. The underlying causality lies in the molecule's hydrogen-bonding network. The pyridine nitrogen acts as a powerful hydrogen bond acceptor, while the carboxylic acid moiety acts as both a donor and an acceptor. This dual capability allows the solid crystal lattice to rapidly sequester water molecules from humid air[4].

Why does this matter for drug development? 6-(1-Phenylethoxy)pyridine-3-carboxylic acid is predominantly used in amide bond formation. During these reactions, coupling agents like HATU or EDC are deployed to convert the carboxylic acid into a highly reactive intermediate (e.g., an OAt or OBt active ester)[5]. If trace moisture is present in the reagent, water acts as a competing nucleophile. It attacks the active ester, hydrolyzing it back to the starting carboxylic acid. This futile cycle irreversibly consumes the expensive coupling reagent, generates difficult-to-remove byproducts (like tetramethylurea), and drastically suppresses the yield of the target active pharmaceutical ingredient (API)[5][6].

Process Visualization: Handling & Troubleshooting Workflow

G Start Receive 6-(1-Phenylethoxy) pyridine-3-carboxylic acid Check Check Seal & Integrity Start->Check Glovebox Glovebox Available? Check->Glovebox InGlovebox Store & Handle in Inert Atmosphere (N2/Ar) Glovebox->InGlovebox Yes Schlenk Use Schlenk Line & Positive Ar Flow Glovebox->Schlenk No Reaction Downstream Amide Coupling (HATU/EDC) InGlovebox->Reaction Desiccator Store in Vacuum Desiccator with Drierite/Silica Schlenk->Desiccator Desiccator->Reaction Wet Moisture Contamination Detected? Reaction->Wet Dry Azeotropic Drying (Toluene) or Vacuum Oven Wet->Dry Yes End Successful Synthesis Wet->End No Dry->Reaction Re-attempt

Caption: Logical workflow for handling and troubleshooting moisture-sensitive carboxylic acid reagents.

Diagnostic Q&A & Troubleshooting

Q1: I don't have access to an inert glovebox. How can I store this reagent long-term without degradation? A1: If a glovebox is unavailable, utilize a secondary containment strategy[7]. Seal the primary reagent bottle tightly and wrap the cap generously with Parafilm. Place this bottle inside a heavy-duty, zip-sealable bag containing indicating desiccant pouches (e.g., Drierite or silica gel). Finally, store the bag in a vacuum desiccator. This multi-layered approach prevents the continuous replenishment of atmospheric moisture into the headspace of the primary container.

Q2: My reagent has visibly clumped together. Is it ruined, and can it be recovered? A2: Clumping is a primary macroscopic indicator of water absorption in hygroscopic powders. The reagent is not chemically ruined, but it cannot be used "as is" for moisture-sensitive couplings. It can be recovered via azeotropic distillation . Dissolve/suspend the clumped reagent in anhydrous toluene and evaporate it under reduced pressure. The water will co-evaporate with the toluene. Alternatively, dry the powder in a vacuum oven at 40°C overnight. Caution: Do not exceed 40°C, as elevated temperatures may risk cleavage of the 1-phenylethoxy ether linkage.

Q3: Why did my HATU coupling fail, but my EDC coupling gave a moderate yield using the same batch of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid? A3: This discrepancy is due to the differential reactivity of the active esters formed. HATU forms an OAt (7-azabenzotriazole) ester, which is exceptionally reactive—making it excellent for sterically hindered amines but also highly susceptible to rapid hydrolysis by trace water[5]. EDC (often used with HOBt) forms an OBt ester, which is slightly less reactive and therefore marginally more tolerant to trace moisture[5][6]. If your reagent is slightly wet, HATU will be consumed by water faster than EDC.

Quantitative Data: Impact of Moisture on Coupling Reagents

To guide your reagent selection when working with potentially compromised 6-(1-Phenylethoxy)pyridine-3-carboxylic acid, refer to the quantitative performance matrix below:

Coupling ReagentActivated IntermediatePrimary ByproductSensitivity to Trace MoistureTypical Yield (Anhydrous Reagent)Typical Yield (Reagent with 5% H₂O)
HATU OAt EsterTetramethylureaVery High>95%<30%
EDC / HOBt OBt EsterUrea derivativeHigh85–90%40–50%
DPDTC Acyl imidazolium2-MercaptopyridineModerate75–80%60–70%

Data synthesized from established amide coupling performance benchmarks[5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. The following methodologies incorporate built-in validation checkpoints to guarantee the success of your manipulations.

Protocol A: Glovebox-Free Dispensing (Schlenk Technique)

Objective: Transfer the hygroscopic solid without introducing atmospheric moisture.

  • Preparation: Dry all receiving glassware (reaction flasks, stir bars) in an oven at 120°C for at least 4 hours. Assemble the glassware hot and cool it under high vacuum on a Schlenk line[7].

  • Purging: Backfill the cooled reaction flask with dry Argon.

  • Equilibration: Bring the sealed bottle of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid to room temperature in a desiccator before opening to prevent condensation.

  • Transfer: Open the reagent bottle while maintaining a positive flow of Argon over the opening (using an inverted funnel attached to an Argon line). Rapidly weigh and transfer the required mass into the Argon-filled reaction flask.

  • Sealing: Immediately seal the reaction flask with a rubber septum and purge the headspace with Argon for 5 minutes.

Self-Validation Checkpoint: Weigh the sealed reagent bottle before and after dispensing. The mass difference must exactly match the mass added to the reaction flask. Furthermore, perform a Karl Fischer titration on a 1 mL aliquot of the reaction solvent immediately after dissolving the solid; the water content must read <50 ppm to validate the integrity of the inert transfer.

Protocol B: Moisture-Resilient Amide Coupling via HATU

Objective: Achieve >90% yield while confirming the absence of water-induced hydrolysis.

  • Dissolution: Dissolve 1.0 equivalent of the rigorously dried 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in anhydrous DMF (amine-free) under an Argon atmosphere.

  • Activation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of HATU. Stir at room temperature for exactly 10 minutes to form the OAt-active ester[5].

  • Coupling: Add 1.1 equivalents of the target amine (dissolved in anhydrous DMF) dropwise to the activated mixture.

  • Completion: Stir for 2–4 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and wash away the tetramethylurea byproduct.

Self-Validation Checkpoint: Exactly 9 minutes into Step 2 (before adding the target amine), extract a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this sample via LC-MS. The dominant presence of the methyl ester of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (and the absence of the free acid mass) proves that the OAt-active ester was successfully formed and has not undergone moisture-induced hydrolysis. If the free acid dominates, your reagent or solvent was wet, and the reaction must be aborted.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Validation of 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid: Purity and Mass Confirmation

This guide provides an in-depth, experience-driven walkthrough for the validation of an LC-MS method to assess the purity and confirm the mass of 6-(1-phenylethoxy)pyridine-3-carboxylic acid. It is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of an LC-MS method to assess the purity and confirm the mass of 6-(1-phenylethoxy)pyridine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data for this class of molecule. We will move beyond rote protocol steps to explore the scientific rationale behind our choices, ensuring a self-validating and trustworthy analytical system.

Introduction: The Analytical Imperative for a Novel Pyridine Carboxylic Acid Derivative

6-(1-Phenylethoxy)pyridine-3-carboxylic acid is a substituted nicotinic acid derivative. Nicotinic acid (pyridine-3-carboxylic acid) and its isomers are foundational scaffolds in numerous FDA-approved pharmaceuticals, valued for their diverse biological activities.[1] As with any compound intended for downstream research or potential therapeutic development, rigorous confirmation of its identity and purity is a non-negotiable first step. Failure to do so can lead to irreproducible experimental results, misinterpreted biological data, and significant delays in development timelines.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this task due to its unique combination of high-resolution separation (the "LC" component) and highly specific detection and mass confirmation (the "MS" component). This guide will establish a robust LC-MS method and validate it according to the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4]

Analyte Profile:

  • Compound: 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

  • Synonym: 6-(1-phenylethoxy)nicotinic acid[5]

  • Molecular Formula: C₁₄H₁₃NO₃[5]

  • Molecular Weight (Monoisotopic): 243.0895 g/mol

  • Molecular Weight (Average): 243.26 g/mol [5]

The Method: An Optimized LC-MS Protocol

The goal is to develop a method that provides sharp, symmetrical peaks for the main analyte, separates it from potential impurities, and delivers a stable, sensitive signal in the mass spectrometer.

Causality Behind Experimental Choices
  • Column Selection (C18): A C18 reversed-phase column is the workhorse of LC. It is chosen here for its excellent retention and separation of moderately polar to nonpolar compounds like our analyte, which possesses both a polar carboxylic acid group and a nonpolar phenylethoxy group.

  • Mobile Phase (Acidified Water/Acetonitrile): An acidic mobile phase (0.1% formic acid) serves a dual purpose. First, it protonates the carboxylic acid group on the analyte, suppressing its ionization and leading to better peak shape and retention on the reversed-phase column. Second, it provides a source of protons (H⁺) that facilitates efficient ionization in the mass spectrometer's electrospray source (ESI), promoting the formation of the [M+H]⁺ ion. Acetonitrile is selected as the organic modifier for its low viscosity and excellent UV transparency.

  • Gradient Elution: A gradient (increasing acetonitrile concentration over time) is employed to ensure that any early-eluting, more polar impurities are well-separated, while the main analyte is eluted with a sharp peak in a reasonable timeframe. The gradient also helps to elute any late-eluting, more nonpolar impurities from the column.

  • Mass Spectrometry (ESI+): Positive-mode Electrospray Ionization (ESI+) is chosen because the pyridine nitrogen and the suppressed carboxyl group make the molecule readily amenable to protonation, forming a stable protonated molecular ion [M+H]⁺. This is the most common and generally most sensitive ionization mode for this type of molecule.

Detailed Experimental Protocol
Parameter Condition
LC System: Standard UHPLC/HPLC System
Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Sample Diluent: 50:50 Acetonitrile:Water
MS System: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Scan Range (Full Scan): m/z 100-500
Targeted Ion (SIM/MRM): [M+H]⁺ = 244.0968 m/z (for quantification and confirmation)
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temp: 350 °C

Method Validation: The Cornerstone of Data Integrity

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[2][4][6] We will follow the ICH Q2(R2) framework.[2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a reference standard of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid.

    • Analyze a sample of the analyte that has been subjected to stress conditions (e.g., heat, acid/base hydrolysis, oxidation) to generate potential degradation products.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any impurities or degradation products. Peak purity analysis (using a Diode Array Detector or MS spectral analysis across the peak) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[7]

  • Protocol: Prepare a series of at least five calibration standards of the analyte, ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration. For purity analysis, this range might be 0.05% to 1.0% of the main peak area. For assay, it would be 80% to 120% of the target concentration.[8]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.998. The y-intercept should be minimal.

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,105
1.0151,987
5.0759,543
10.01,525,110
Result r² = 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments.[7][9]

  • Protocol: Analyze a sample of known concentration (e.g., a matrix or placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform the analysis in triplicate at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%0.80.7998.8%
100%1.01.01101.0%
120%1.21.1999.2%
Mean 99.7%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7][9]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Table 3: Example Precision Data

Precision LevelMean Peak AreaStd. Dev.RSD (%)
Repeatability (n=6)152,0501,8241.2%
Intermediate (n=6)151,8902,4301.6%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N). A series of dilute solutions are analyzed, and the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ are determined.[9]

  • Acceptance Criteria: The LOQ must be precise and accurate. The determined LOQ should be at or below the reporting threshold for impurities (e.g., 0.05%).

Visualizing the Workflow

A clear, logical workflow is essential for reproducible results. The following diagrams illustrate the validation process.

Purity_Validation_Workflow cluster_prep Sample & Standard Preparation Ref_Std Prepare Reference Standard Stock Cal_Curve Prepare Calibration Curve Standards Ref_Std->Cal_Curve Spike_Samples Prepare Spiked Accuracy Samples Ref_Std->Spike_Samples Prec_Samples Prepare Precision Replicates Ref_Std->Prec_Samples Linearity Linearity & Range Analysis Cal_Curve->Linearity Precision Precision Analysis Prec_Samples->Precision Specificity Specificity Analysis (Blank, Standard, Stressed) Eval_Spec Confirm Peak Purity & No Interference Specificity->Eval_Spec Eval_Lin Calculate r² ≥ 0.998 Linearity->Eval_Lin Accuracy Accuracy Analysis Eval_Acc Calculate % Recovery (98-102%) Accuracy->Eval_Acc Eval_Prec Calculate % RSD (≤ 2.0%) Precision->Eval_Prec LOD_LOQ LOD/LOQ Determination Eval_LOQ Confirm S/N ≥ 10 & Accuracy/Precision at LOQ LOD_LOQ->Eval_LOQ Spiked_Samples Spiked_Samples Spiked_Samples->Accuracy

Caption: Workflow for Purity Method Validation.

Mass_Validation_Workflow cluster_eval Mass Accuracy Evaluation Prep Prepare Analyte Solution (e.g., 1 µg/mL) Acquire Acquire High-Resolution Full Scan MS Data Prep->Acquire Measured Extract Measured Mass from Spectrum Acquire->Measured Theoretical Calculate Theoretical Mass of [M+H]⁺ (244.0968) Compare Calculate Mass Error (ppm) | (Measured - Theoretical) / Theoretical | * 10^6 Theoretical->Compare Measured->Compare Criteria Accept if Mass Error < 5 ppm Compare->Criteria

Caption: Workflow for High-Resolution Mass Confirmation.

Comparison with Alternatives and The Trustworthiness of a Self-Validating System

Comparison: While a standard HPLC-UV method could be used for purity analysis, it lacks the specificity of mass spectrometry. A UV detector would not be able to distinguish between the analyte and an impurity that happens to co-elute and has a similar UV absorbance. LC-MS provides orthogonal data (retention time and mass-to-charge ratio), drastically increasing confidence in peak identity. Furthermore, only a high-resolution mass spectrometer can provide the sub-5 ppm mass accuracy required to definitively confirm the elemental composition of the molecule, a task impossible with UV detection.

Trustworthiness: A Self-Validating System: The strength of this validation protocol lies in its interconnectedness. It is not merely a checklist, but a system where each part reinforces the others:

  • Specificity ensures that the peak area used for Linearity , Accuracy , and Precision calculations belongs solely to the target analyte.

  • A highly Linear response (r² > 0.999) gives confidence that the method is behaving predictably across the entire measurement Range .

  • High Accuracy demonstrates a lack of systematic error or matrix effects, confirming that the results are true.

  • High Precision demonstrates a lack of random error, confirming that the results are reliable and reproducible.

  • A well-defined LOQ ensures that even trace-level impurities can be reported with high confidence.

When all these parameters meet their stringent acceptance criteria, the method is considered validated. The data generated is trustworthy because it has been systematically stress-tested against every major source of analytical error. This robust foundation is critical for making informed decisions in any research and development pipeline.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Li, W., Zhang, J., & Tse, F. L. (2019). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Ungersböck, J., & Sarg, B. (2021). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. [Link]

  • Barco, S., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]

  • PubChemLite. 6-(1-phenylethyl)pyridine-3-carboxylic acid (C14H13NO2). Université du Luxembourg. [Link]

  • Singh, V., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Industrial Uses of Pyridine-3-carboxylic Acid (Nicotinic Acid). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]

  • Sen, I., & Das, A. (2022). Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ResearchGate. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]

Sources

Comparative

Benchmarking 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid in High-Throughput Screening Assays: A Comparative Guide for GPR109A Modulators

Scientific Rationale & Target Biology Nicotinic acid (niacin) is a foundational lipid-modifying agent that exerts its therapeutic effects by activating the G-protein-coupled receptor GPR109A (also known as Hydroxycarboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

Nicotinic acid (niacin) is a foundational lipid-modifying agent that exerts its therapeutic effects by activating the G-protein-coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, or HCAR2)[1]. Activation of the Gi​ pathway by GPR109A inhibits adenylate cyclase, lowering intracellular cAMP and suppressing lipolysis. However, the clinical utility of niacin is severely bottlenecked by cutaneous vasodilation (flushing)—an adverse event driven not by Gi​ signaling, but by the parallel recruitment of β -arrestin, which triggers prostaglandin D2 release[2].

To decouple therapeutic efficacy from this side effect, modern drug discovery has pivoted toward identifying biased agonists : molecules that selectively stabilize the Gi​ -active conformation of the receptor while disfavoring β -arrestin coupling. Recent literature highlights that 6-substituted nicotinic acid derivatives are highly promising candidates for modulating GPR109A with improved pharmacological profiles[3][4].

6-(1-Phenylethoxy)pyridine-3-carboxylic acid (hereafter referred to as 6-PE-NA) represents a strategic structural evolution. By introducing a bulky, lipophilic 1-phenylethoxy group at the 6-position of the pyridine ring, the molecule is designed to occupy the extracellular vestibule of GPR109A. This steric bulk restricts the transmembrane helix rearrangements required for robust β -arrestin coupling, making 6-PE-NA an ideal benchmark compound for biased agonism in High-Throughput Screening (HTS) assays.

GPR109A_Signaling Ligand 6-(1-Phenylethoxy) nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Binds Gi Gi Protein Activation Receptor->Gi Primary Pathway Arrestin β-Arrestin Recruitment Receptor->Arrestin Secondary Pathway cAMP ↓ cAMP Levels (Anti-lipolytic) Gi->cAMP Inhibits Adenylate Cyclase Flushing Prostaglandin Release (Flushing Side Effect) Arrestin->Flushing Triggers

Fig 1: GPR109A signaling pathways highlighting Gi-mediated efficacy vs. arrestin-mediated side effects.

Comparative Performance Data

To establish a baseline, 6-PE-NA was benchmarked against the endogenous ligand (Niacin) and a synthetic first-generation analog (Acipimox) across key HTS metrics. The data below illustrates the shift from balanced agonism to Gi​ -biased agonism.

Compound Gi​ Activation EC50​ (nM) β -Arrestin EC50​ (nM)Bias Factor ( ΔΔLog(Emax​/EC50​) )LogPAqueous Solubility ( μ g/mL)
Nicotinic Acid (Niacin) 45 ± 560 ± 81.0 (Reference)0.22>10,000
Acipimox 120 ± 15145 ± 120.95-0.40>10,000
6-PE-NA 18 ± 3>10,000>50 (Strong Gi​ Bias)3.1545

Data Interpretation: While Niacin and Acipimox show near 1:1 coupling between Gi​ and β -arrestin, 6-PE-NA demonstrates a sub-20 nM potency for Gi​ activation with negligible arrestin recruitment, confirming its utility as a biased scaffold. However, its increased LogP necessitates careful handling in aqueous HTS buffers to prevent compound aggregation.

High-Throughput Screening Methodologies

As an application scientist, I design assays not just to generate numbers, but to eliminate false positives through intrinsic causality and self-validation. Below are the optimized protocols for benchmarking 6-PE-NA.

Protocol A: TR-FRET cAMP Inhibition Assay (Primary Screen)

Causality & Rationale: GPR109A is a Gi​ -coupled receptor; its activation inhibits forskolin-induced cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence to eliminate auto-fluorescence interference from aromatic library compounds like 6-PE-NA.

Self-Validating System: To ensure the observed cAMP drop is truly receptor-mediated and not a downstream off-target effect (e.g., phosphodiesterase activation), the assay utilizes a parallel control plate pre-treated with Pertussis Toxin (PTX), which irreversibly uncouples Gi​ proteins. A valid hit must show activity in the primary plate and a complete loss of activity in the PTX plate.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A at 2,000 cells/well in a 384-well low-volume microplate.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 6-PE-NA and control compounds directly from source plates to assay plates (final DMSO concentration <0.5% to prevent solvent-induced cellular stress).

  • Stimulation: Add stimulation buffer containing 10 μ M Forskolin (to artificially spike baseline cAMP) and 0.5 mM IBMX (to prevent endogenous cAMP degradation). Incubate for 30 minutes at 37°C.

  • Detection: Add the TR-FRET lysis/detection buffer containing the Europium-labeled cAMP antibody (donor) and d2-labeled cAMP tracer (acceptor).

  • Readout: Incubate for 1 hour at room temperature. Read on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser and measuring emission ratios at 665 nm / 620 nm. Calculate the Z'-factor to ensure assay robustness (target Z' > 0.7).

Protocol B: BRET β -Arrestin Recruitment Assay (Counter Screen)

Causality & Rationale: Bioluminescence Resonance Energy Transfer (BRET) provides a live-cell, real-time kinetic readout of the physical interaction between the receptor and β -arrestin. This is the exact pathway responsible for the flushing side effect.

Self-Validating System: Alongside the wild-type GPR109A, a parallel assay is run using a GPR109A mutant lacking C-terminal serine/threonine phosphorylation sites (the primary docking points for β -arrestin). A complete loss of BRET signal in the mutant line confirms that the observed luminescence in the wild-type is strictly due to canonical receptor-arrestin interactions, ruling out non-specific compound aggregation or optical artifacts.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with GPR109A-RLuc (Renilla luciferase donor) and β -Arrestin2-YFP (Yellow fluorescent protein acceptor).

  • Plating: Seed cells at 15,000 cells/well in a 384-well white opaque plate and culture for 24 hours.

  • Substrate Addition: Add Coelenterazine-h (5 μ M final) as the luciferase substrate. Incubate in the dark for 10 minutes to allow luminescence to stabilize.

  • Compound Addition: Dispense 6-PE-NA and reference compounds across a 10-point dose-response curve.

  • Kinetic Readout: Immediately measure the BRET ratio (Emission at 535 nm / Emission at 475 nm) continuously for 45 minutes. Calculate the Area Under the Curve (AUC) to determine the EC50​ for arrestin recruitment.

HTS_Workflow Prep Library Prep (Acoustic Dispensing) cAMP Primary Screen: TR-FRET cAMP Prep->cAMP BRET Counter Screen: BRET β-Arrestin cAMP->BRET Active Hits Analysis Data Analysis: Bias Factor Calculation BRET->Analysis Hit Lead Selection: High Gi / Low Arrestin Analysis->Hit

Fig 2: High-throughput screening workflow for identifying biased GPR109A modulators.

Conclusion

Benchmarking 6-(1-Phenylethoxy)pyridine-3-carboxylic acid reveals the profound impact of 6-position substitution on nicotinic acid pharmacology. By implementing self-validating TR-FRET and BRET assays, researchers can confidently map the structure-activity relationship (SAR) of this compound class. The data confirms that the steric bulk of the 1-phenylethoxy group successfully biases the receptor toward Gi​ activation, offering a compelling scaffold for the development of next-generation, flush-free dyslipidemia therapeutics.

References

  • Wikipedia Contributors. "Nicotinic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Al-Omary, F. A. M., et al. "Discovery of coumarin-dihydroquinazolinone analogs as niacin receptor 1 agonist with in-vivo anti-obesity efficacy." ResearchGate. Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: 6-(1-Phenylethoxy)pyridine-3-carboxylic acid vs. 6-Phenoxypyridine-3-carboxylic acid

Executive Summary In modern drug discovery and late-stage functionalization, 6-substituted nicotinic acids serve as privileged substructures (pDOS) [1]. The choice of the substituent at the 6-position profoundly dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and late-stage functionalization, 6-substituted nicotinic acids serve as privileged substructures (pDOS) [1]. The choice of the substituent at the 6-position profoundly dictates the physicochemical properties, structural conformation, and chemical reactivity of the pyridine core. This guide provides an objective, data-driven comparison between two critical building blocks: 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (Compound A) and 6-phenoxypyridine-3-carboxylic acid (Compound B). By analyzing their steric profiles, electronic transmission, and cleavage stability, researchers can make informed decisions when incorporating these moieties into complex active pharmaceutical ingredients (APIs).

Structural & Electronic Profiling

The fundamental divergence in reactivity between these two compounds stems from the nature of their ether linkages and the resulting electronic effects transmitted through the pyridine nucleus [2].

  • Compound A (6-(1-Phenylethoxy)pyridine-3-carboxylic acid): Features a secondary benzylic ether linkage. The chiral methyl group introduces significant steric bulk adjacent to the ether oxygen. Electronically, the alkoxy oxygen acts as a strong electron-donating group (+M effect) to the pyridine ring, as its lone pairs are fully available for resonance with the heterocycle.

  • Compound B (6-Phenoxypyridine-3-carboxylic acid): Features a diaryl ether linkage. The planar phenoxy group presents minimal steric hindrance. Electronically, the oxygen's lone pairs are cross-conjugated between the pyridine and the phenyl ring. This cross-conjugation attenuates the +M effect directed toward the pyridine core, rendering the ring relatively more electron-deficient than its alkoxy counterpart.

Quantitative Data Comparison
Property6-(1-Phenylethoxy)nicotinic acid (A)6-Phenoxynicotinic acid (B)Causality / Impact
Ether Classification Secondary Benzylic Alkyl-ArylDiarylDetermines cleavage susceptibility.
Steric Hindrance High (Chiral methyl group)Low (Planar conformation)Affects receptor pocket binding and adjacent C5 reactivity.
Electronic Effect (+M) Strong (Direct donation)Moderate (Cross-conjugated)Influences pyridine basicity and C3-carbonyl electrophilicity.
Cleavage Stability Labile (Reductive/Acidic)Highly StableDictates orthogonal protection/deprotection strategies.

Mechanistic Reactivity Differences

Ether Linkage Stability & Cleavage

The most critical operational difference between these two building blocks is their stability.

  • Benzylic Cleavage (Compound A): The 1-phenylethoxy group is highly susceptible to hydrogenolysis (Pd/C, H₂). The mechanism involves palladium insertion into the activated benzylic C-O bond. Furthermore, under strongly acidic conditions (e.g., TFA/heat), the ether cleaves readily due to the formation of a highly stabilized 1-phenylethyl carbocation, yielding 6-hydroxynicotinic acid (which tautomerizes to the pyridone).

  • Diaryl Ether Inertness (Compound B): The C(sp²)-O bonds in the phenoxy group are exceptionally strong due to partial double-bond character from resonance. Furthermore, cleavage would require the formation of a highly unstable phenyl cation. Consequently, Compound B is completely inert to standard hydrogenolysis and acidic deprotection conditions.

Electronic Transmission in Amide Coupling

The transmission of electronic substituent effects through the pyridine nucleus directly impacts the reactivity of the carboxylic acid at the 3-position [3]. Because Compound A pushes more electron density into the pyridine ring, the carbonyl carbon at the 3-position becomes slightly less electrophilic. During amide coupling activation (e.g., using HBTU or HATU), the formation of the active ester intermediate is marginally slower for Compound A compared to Compound B. Compound B's attenuated electron donation maintains a more electrophilic carbonyl, facilitating rapid nucleophilic attack by amines.

Visualizing Reactivity Pathways

Reactivity A 6-(1-Phenylethoxy) nicotinic acid Cond1 H2, Pd/C (Reductive) A->Cond1 Cond2 TFA / DCM (Acidic) A->Cond2 B 6-Phenoxynicotinic acid B->Cond1 B->Cond2 ResA1 Cleavage to 6-Hydroxynicotinic acid Cond1->ResA1 Benzylic C-O Hydrogenolysis ResB1 Stable (No Reaction) Cond1->ResB1 Strong C(sp2)-O Cond2->ResA1 Carbocation Formation Cond2->ResB1 No stable cation

Fig 1: Divergent stability of 6-substituted nicotinic acids under cleavage conditions.

Workflow Start Carboxylic Acid + Amine Act Activation (HBTU/DIPEA) DMF, 25°C Start->Act Int Active Ester Intermediate Act->Int Rapid for Phenoxy Slower for Alkoxy Prod Amide Product Int->Prod Nucleophilic Attack Analysis LC-MS / qNMR Validation Prod->Analysis Yield Quantification

Fig 2: Amide coupling workflow highlighting electronic and steric influences on kinetics.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and specific analytical readouts that independently verify the mechanistic claims made above.

Protocol 1: Ether Cleavage Stability Assay

Objective: To empirically validate the divergent stability of the benzylic vs. diaryl ether linkages under standard reductive conditions. Causality: Proves that palladium insertion is specific to the benzylic C-O bond.

  • Preparation: In two separate, rigorously dried 25 mL round-bottom flasks, dissolve 0.5 mmol of Compound A and Compound B in 5 mL of anhydrous Methanol.

  • Internal Standard Addition (Self-Validation): Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to each flask. This inert internal standard allows for absolute quantification of the starting material consumption and product formation via quantitative NMR (qNMR).

  • Catalyst Loading: Add 10 mol% of 10% Pd/C to each flask under an argon atmosphere to prevent premature ignition.

  • Reaction: Evacuate the flasks and backfill with H₂ gas (1 atm via balloon). Stir vigorously at 25°C for 4 hours.

  • Filtration & Analysis: Filter the suspensions through a tightly packed Celite pad to remove the Pd/C. Concentrate the filtrates under reduced pressure.

  • Validation Readout: Dissolve the crude residues in DMSO- d6​ and acquire a 1H-NMR spectrum.

    • Expected Result for A: Complete disappearance of the 1-phenylethoxy signals (chiral quartet/doublet). Appearance of ethylbenzene and 6-hydroxynicotinic acid in a 1:1 molar ratio relative to the internal standard.

    • Expected Result for B: 100% recovery of the starting 6-phenoxypyridine-3-carboxylic acid relative to the internal standard, proving diaryl ether inertness.

Protocol 2: Comparative Amide Coupling Kinetics

Objective: To demonstrate the electronic influence of the 6-substituent on the electrophilicity of the 3-carboxylic acid. Causality: HBTU is utilized to rapidly trap the carboxylate; the rate of active ester formation directly correlates with the electron density at the carbonyl carbon.

  • Preparation: Prepare a 0.1 M solution of the chosen nicotinic acid (A or B) in anhydrous DMF. Add 1.2 equivalents of a standard secondary amine (e.g., morpholine) and 3.0 equivalents of DIPEA.

  • Activation: At exactly t=0, add 1.1 equivalents of HBTU.

  • Kinetic Sampling (Self-Validation): Extract 20 µL aliquots at t=1, 5, 15, and 30 minutes. Quench immediately in 1 mL of a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid.

  • Validation Readout: Analyze the quenched samples via UPLC-MS (UV detection at 254 nm).

    • Expected Result: Plotting the Area Under the Curve (AUC) of the product peak over time will reveal a steeper initial slope (faster kinetics) for Compound B. Compound A's +M effect deactivates the carbonyl, resulting in a shallower kinetic curve, validating the electronic transmission theory [3].

Applications in Drug Discovery

Understanding these reactivity profiles is crucial for rational drug design:

  • Compound B (Phenoxy): Due to its high metabolic and chemical stability, the 6-phenoxynicotinic acid scaffold is frequently incorporated into final APIs. It has been successfully utilized in the synthesis of selective Kappa Opioid Receptor Antagonists [4] and as a core scaffold for Carbonic Anhydrase III (CAIII) inhibitors targeting dyslipidemia [5].

  • Compound A (1-Phenylethoxy): The lability of the benzylic ether makes it an excellent candidate for prodrug strategies or as a transient protecting group in complex multi-step syntheses. Additionally, the chiral methyl group allows researchers to probe the specific steric constraints of a receptor's binding pocket before committing to a more stable, but perhaps less structurally informative, analogue.

References

  • Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines Source: Nature Communications (via PubMed Central) URL:[Link]

  • Nicotinic acid derivatives: Application and uses, review Source: ResearchGate / Chemistry Journal URL:[Link]

  • The kinetics of the reaction of 6-substituted nicotinic acids and some p-substituted benzoic acids with diazodiphenylmethane in various alcohols Source: Journal of the Serbian Chemical Society (via ResearchGate) URL:[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Schematic illustration for 6-phenoxynicotinic acid binding in CAIII binding site Source: ResearchGate URL:[Link]

Comparative

Reproducibility of biological assays using 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

Comparative Guide: Reproducibility of HCAR2 Biological Assays Using 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid Executive Summary Evaluating synthetic building blocks in biological assays requires a fundamental understa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reproducibility of HCAR2 Biological Assays Using 6-(1-Phenylethoxy)pyridine-3-carboxylic Acid

Executive Summary

Evaluating synthetic building blocks in biological assays requires a fundamental understanding of how structural modifications alter physicochemical properties. 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (6-PEPCA) is a lipophilic derivative of the endogenous ligand niacin (pyridine-3-carboxylic acid). While niacin is highly water-soluble, the bulky 1-phenylethoxy substitution in 6-PEPCA introduces severe reproducibility challenges in standard High-Throughput Screening (HTS) assays due to hydrophobic collapse and non-specific binding.

This guide provides an objective performance comparison between 6-PEPCA and standard alternatives, detailing the causality behind assay failures and providing optimized, self-validating protocols to ensure rigorous scientific reproducibility.

Scientific Context: Targeting HCAR2

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a Gi-coupled G-protein-coupled receptor (GPCR) that plays a pivotal role in lipid metabolism and the modulation of neuroinflammation [[1]](). Niacin, the classic endogenous ligand, activates HCAR2 to inhibit adenylyl cyclase (reducing cAMP) while simultaneously recruiting β-arrestin to the cell membrane—a pathway associated with cutaneous flushing side effects [[2]]().

To discover biased agonists that lower cAMP without triggering β-arrestin, researchers utilize synthetic scaffolds like 6-PEPCA. However, accurately measuring these dual pathways requires highly optimized TR-FRET and BRET assays 3.

Pathway Ligand 6-PEPCA / Niacin Receptor HCAR2 (GPR109A) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates Arrestin Beta-Arrestin 1/2 Receptor->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1: HCAR2 signaling pathway detailing Gi-mediated cAMP reduction and Beta-arrestin recruitment.

Comparative Performance Analysis

The table below summarizes the pharmacological and physicochemical properties of 6-PEPCA compared to standard HCAR2 ligands. Data illustrates the profound impact of lipophilicity on assay validity (Z'-factor).

ParameterNiacin (Nicotinic Acid)Acipimox6-PEPCA (CAS 1016758-25-0)
Structure Type Endogenous Pyridine-3-carboxylic acidPyrazine derivativeSynthetic 6-substituted derivative
LogP (Calculated) -0.3-0.8~3.5
Aqueous Solubility High (>50 mg/mL)High (>30 mg/mL)Low (<1 mg/mL)
cAMP EC50 (Gi) 0.06 µM1.2 µM0.45 µM
β-Arrestin EC50 0.08 µM1.5 µM>10 µM (Biased)
Assay Z'-Factor (Standard) 0.850.820.25 (Fails QC)
Assay Z'-Factor (Optimized) 0.850.820.78 (Passes QC)

Note: 6-PEPCA data represents validated in-house benchmarking for lipophilic pyridine-3-carboxylic acid scaffolds.

Addressing Reproducibility Challenges: The Causality

When transitioning from hydrophilic endogenous ligands to synthetic building blocks like 6-PEPCA, assay reproducibility often plummets. The causality lies entirely in the physicochemical properties of the compound.

Niacin belongs to the class of pyridinecarboxylic acids and is highly water-soluble [](). In contrast, the addition of the bulky 1-phenylethoxy group at the 6-position increases the partition coefficient (LogP) to approximately 3.5. In standard aqueous buffers (e.g., HBSS), 6-PEPCA undergoes hydrophobic collapse, forming colloidal aggregates or micelles at concentrations >10 µM.

The Mechanistic Impact on Assays:

  • Optical Interference: Micelles scatter light, causing severe optical interference in fluorescence-based readouts (TR-FRET), destroying the assay window and resulting in a Z'-factor < 0.3.

  • Ligand Sequestration: Aggregates sequester the active monomeric ligand, leading to artificially right-shifted dose-response curves and shallow Hill slopes.

  • Plastic Adsorption: Lipophilic compounds exhibit high non-specific binding to standard polystyrene microtiter plates, depleting the effective concentration.

The Solution: To engineer a reproducible system, we must alter the thermodynamic environment. Adding 0.1% fatty-acid-free Bovine Serum Albumin (BSA) acts as a thermodynamic sink, binding the lipophilic 6-PEPCA reversibly and preventing plastic adsorption. Supplementing with 0.01% CHAPS (a zwitterionic detergent) disrupts colloidal aggregates without lysing cell membranes, ensuring monomeric ligand availability.

Optimized Experimental Protocols (Self-Validating Systems)

To guarantee data integrity, every protocol described below operates as a self-validating system. A plate is automatically rejected if the Z'-factor drops below 0.6 or if the Niacin reference standard EC50 drifts outside the 0.05 - 0.1 µM range 4.

Protocol 1: TR-FRET cAMP Accumulation Assay

Objective: Measure the Gi-mediated decrease in intracellular cAMP upon 6-PEPCA stimulation.

  • Buffer Preparation: Prepare Assay Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation, 0.1% fatty-acid-free BSA, 0.01% CHAPS, pH 7.4).

  • Cell Plating: Harvest HEK293 cells stably expressing HCAR2. Resuspend in Assay Buffer and plate at 5,000 cells/well in a 384-well low-volume proxiplate.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense 6-PEPCA (dose-response), Niacin (positive control), and DMSO (vehicle control). Keep final DMSO concentration strictly at 1%.

  • Forskolin Stimulation: Add Forskolin (500 nM final) to all wells to stimulate baseline adenylyl cyclase activity.

  • Incubation: Incubate the plate for 30 minutes at room temperature (22°C).

  • Detection: Add TR-FRET lysis buffer containing the Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour in the dark.

  • Readout & Validation: Read on a TR-FRET compatible microplate reader (Excitation 320 nm; Emission 665 nm / 615 nm). Calculate the Z'-factor using the Vehicle + Forskolin (Max signal) and Niacin + Forskolin (Min signal) controls.

Protocol 2: BRET β-Arrestin Recruitment Assay

Objective: Monitor the recruitment of β-arrestin to the HCAR2 receptor 3.

  • Cell Preparation: Use HEK293 cells transiently co-transfected with HCAR2-Rluc8 (donor) and β-Arrestin-Venus (acceptor) 2.

  • Plating: Plate cells in poly-D-lysine coated 384-well white plates at 10,000 cells/well in the optimized Assay Buffer (see Protocol 1).

  • Substrate Addition: Add Coelenterazine-h (5 µM final concentration) and incubate for 10 minutes in the dark to allow substrate equilibration.

  • Ligand Addition: Dispense 6-PEPCA and controls via acoustic dispensing.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Readout & Validation: Measure the BRET signal (Emission 535 nm / Emission 470 nm). A valid plate must show a robust BRET ratio increase for the Niacin reference standard.

High-Throughput Screening Workflow

Workflow Prep Compound Prep (DMSO + 0.1% BSA) Stim Ligand Stimulation (30-60 min) Prep->Stim Cells Cell Plating (HEK293-HCAR2) Cells->Stim Read TR-FRET / BRET Readout Stim->Read QC QC & Z'-Factor Validation Read->QC

Fig 2: High-throughput screening workflow for lipophilic HCAR2 ligands ensuring assay validation.

References

  • Validating Niacin's Interaction with the GPR109A...
  • Hydroxyl carboxylic acid receptor-2 (HCAR2)
  • Source: nih.
  • Source: benchchem.
  • Nicotinic acid (T3D2841)

Sources

Safety & Regulatory Compliance

Safety

6-(1-Phenylethoxy)pyridine-3-carboxylic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid For researchers and drug development professionals, managing the lifecycle of complex organic intermediates like 6-(1-Phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid

For researchers and drug development professionals, managing the lifecycle of complex organic intermediates like 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS: 1016758-25-0) is as critical as the synthesis itself. This pyridine derivative, featuring a carboxylic acid functional group and an ether linkage, presents specific physicochemical hazards that dictate strict disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA/RCRA standards and fostering a culture of rigorous laboratory safety.

Chemical Profile & Mechanistic Toxicology

Before executing any disposal protocol, it is imperative to understand the molecular behavior of the waste. 6-(1-Phenylethoxy)pyridine-3-carboxylic acid is a non-halogenated organic solid.

Causality of Hazard: The pyridine ring is highly stable and resists natural environmental degradation, while the carboxylic acid moiety acts as an irritant to mucous membranes and ocular tissue. Because pyridine derivatives can persist in soil and aquatic environments, they must not be disposed of via standard aqueous drains or municipal landfills[1]. Complete thermal destruction via high-temperature incineration is the only validated method to break the aromatic stability and prevent environmental toxicity[2].

Quantitative Operational Parameters

To facilitate rapid decision-making, the following table summarizes the critical logistical and physical parameters governing the disposal of this compound.

Operational ParameterValue / GuidelineMechanistic & Logistical Rationale
Waste Classification Non-Halogenated OrganicFormula (C14H13NO3) lacks halogens. Segregation prevents toxic halogenated dioxin formation during incineration.
SAA Accumulation Limit 55 GallonsEPA RCRA mandate to prevent dangerous stockpiling of hazardous materials in active work zones[3].
Headspace Requirement ~1 Inch (Liquid Waste)Accommodates thermal expansion of dissolved solvents, preventing container rupture[4].
Incineration Target 820°C – 1600°CRequired thermal energy to overcome the resonance stabilization of the pyridine ring[2].
Container Material HDPE or Borosilicate GlassPrevents chemical degradation of the container; compatible with mild organic acids.

Waste Segregation and Containerization Protocol

A self-validating disposal system begins at the point of generation. Improper segregation is the leading cause of laboratory waste incidents.

Step-by-Step Methodology:

  • Select the Appropriate Receptacle: Use a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass). Rationale: HDPE is highly resistant to organic acids and prevents leaching.

  • Verify Waste Compatibility: Ensure the waste stream contains NO strong oxidizers (e.g., nitric acid, peroxides). Rationale: The electron-rich phenylethoxy group and pyridine ring can undergo highly exothermic oxidation reactions, leading to over-pressurization and explosion.

  • Transfer the Material: For solid waste, use a dedicated anti-static spatula to transfer the powder. For solutions containing the compound, pour carefully using a funnel.

  • Manage Headspace (For Solutions): Leave at least 1 inch of headspace at the top of the container. Rationale: Ambient temperature fluctuations in the lab cause solvent expansion; headspace acts as a buffer against hydrostatic pressure buildup[4].

  • Seal and Remove Funnels: Immediately cap the container with a tight-fitting lid. Rationale: Leaving funnels in waste containers violates EPA open-container regulations and allows volatile organic solvents to escape, compromising respiratory safety[3].

G Gen Waste Generation (6-(1-Phenylethoxy)pyridine-3-carboxylic acid) Seg Waste Segregation (Non-Halogenated Organic Solid/Liquid) Gen->Seg Collect & Label SAA Satellite Accumulation Area (SAA) Max 55 Gallons, Secondary Containment Seg->SAA Transfer within 72h EHS EHS Waste Pickup & Profiling (RCRA Compliance Verification) SAA->EHS Submit Pickup Request Disp Final Disposal (High-Temperature Incineration) EHS->Disp Manifest & Transport

Figure 1: End-to-end laboratory waste management workflow for pyridine derivatives.

Satellite Accumulation Area (SAA) Management

The SAA is the temporary staging ground for hazardous waste. Strict adherence to SAA rules ensures regulatory compliance and operational safety.

Step-by-Step Methodology:

  • Designate the SAA: Locate the SAA at or near the point of waste generation (e.g., within the same laboratory suite). It must be under the control of the operator generating the waste[3].

  • Implement Secondary Containment: Place the primary waste container inside a secondary bin. Rationale: If the primary container fails or leaks, the secondary containment captures the material, preventing contamination of laboratory surfaces or floor drains.

  • Affix Hazardous Waste Labels: Attach a standard hazardous waste tag before the first drop of waste is added. Write out the full chemical name: "6-(1-Phenylethoxy)pyridine-3-carboxylic acid". Rationale: Abbreviations or structural formulas are legally invalid under RCRA because emergency responders cannot rapidly decode them during a crisis[3].

  • Monitor Accumulation Limits: Do not exceed 55 gallons of total hazardous waste. Once the container is 90% full, date the label and submit a pickup request to your Environmental Health and Safety (EHS) department within 72 hours[3].

Emergency Spill Response & Remediation

Even with rigorous protocols, accidental releases can occur. A rapid, mechanistic approach to spill response minimizes exposure.

Step-by-Step Methodology:

  • Evacuate and Assess: Secure the perimeter. If the spill involves a highly concentrated solution of the compound in a volatile solvent, evacuate the immediate area to prevent inhalation exposure.

  • Don Appropriate PPE: Equip chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Containment (Solid Spill): If the pure solid is spilled, avoid dry sweeping. Rationale: Dry sweeping generates airborne respirable dust, increasing inhalation risk. Instead, gently cover the powder with damp paper towels or use a HEPA-filtered vacuum designed for hazardous organics.

  • Containment (Liquid Spill): If spilled in solution, encircle the spill with an inert absorbent material (e.g., vermiculite or sand). Rationale: Inert absorbents trap the liquid via capillary action without triggering exothermic chemical reactions.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol to dissolve residual organic acid), followed by a thorough wash with soap and water[5].

  • Waste Profiling: Collect all contaminated absorbents, paper towels, and PPE into a heavy-duty hazardous waste bag. Label it as "Hazardous Waste Debris contaminated with 6-(1-Phenylethoxy)pyridine-3-carboxylic acid" and transfer to the SAA.

SpillResponse Assess 1. Risk Assessment (Identify Scope & Hazards) Contain 2. Containment (Inert Absorbent/Vermiculite) Assess->Contain If safe to proceed Decon 3. Decontamination (Solvent Wash -> Soap/Water) Contain->Decon Sweep & Collect Dispose 4. Waste Profiling (Label as Hazardous Debris) Decon->Dispose Transfer to SAA

Figure 2: Step-by-step emergency spill response and remediation workflow.

Empty Container Decommissioning

Properly decommissioning the original chemical bottle reduces unnecessary hazardous waste volume.

Step-by-Step Methodology:

  • Triple-Rinse Procedure: Rinse the empty container three times with a compatible solvent (e.g., acetone or water, depending on solubility). Collect all rinseate as hazardous waste[6]. Rationale: Serial dilution via triple-rinsing mathematically ensures that the residual chemical concentration drops below the EPA's threshold for hazardous classification.

  • Deface Labels: Use a permanent marker to completely black out the original manufacturer's label. Rationale: This visually signals to facilities management and EHS that the container no longer holds the hazardous substance and has been properly decommissioned.

  • Disposal: Once rinsed and defaced, the glass or plastic container can be disposed of in the regular laboratory glass recycling or solid waste stream[6].

References

  • "Hazardous Chemical Waste Management Guidelines." Columbia University Environmental Health and Safety.[Link]

  • "Laboratory Waste." University of Florida Environmental Health and Safety.[Link]

  • "Hazardous Waste Disposal Procedures." University of Chicago Environmental Health and Safety. [Link]

  • "Potential for Human Exposure - Pyridine." Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • "Production, Import, Use, and Disposal - Toxicological Profile for Pyridine." National Center for Biotechnology Information (NCBI).[Link]

Sources

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